4-hydroxy-N-(2-methylphenyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-4-2-3-5-13(10)15-14(17)11-6-8-12(16)9-7-11/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWPULCBCPNIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352380 | |
| Record name | SBB015760 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62639-21-8 | |
| Record name | 4-Hydroxy-N-(2-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62639-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB015760 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure, Physicochemical Properties, and Synthetic Utility of 4-Hydroxy-N-(2-methylphenyl)benzamide in Drug Discovery
Executive Summary
As a versatile pharmacophore in medicinal chemistry, 4-hydroxy-N-(2-methylphenyl)benzamide (CAS: 62639-21-8) serves as a critical building block in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. The compound features a para-hydroxyl group that acts as a strong hydrogen-bond donor/acceptor, coupled with an ortho-tolyl moiety that induces a sterically driven conformational twist. This technical guide details the physicochemical profiling, structural causality, and a validated, self-correcting synthetic protocol for its preparation, designed for senior researchers and drug development professionals.
Physicochemical Profiling & Structural Data
Accurate physicochemical data is paramount for predicting pharmacokinetics, solubility, and assay behavior during initial screening phases. The following table summarizes the core quantitative properties of 4-hydroxy-N-(2-methylphenyl)benzamide[1],[2].
| Property | Value |
| IUPAC Name | 4-Hydroxy-N-(2-methylphenyl)benzamide |
| CAS Number | 62639-21-8[1] |
| Empirical Formula | C14H13NO2[1] |
| Molecular Weight | 227.26 g/mol [1] |
| SMILES String | N(c2c(cccc2)C)C(=O)c1ccc(cc1)O[1] |
| InChI Key | LNWPULCBCPNIJU-UHFFFAOYSA-N[1] |
| Physical Form | Solid[2] |
| Storage Class | 11 (Combustible Solids)[3] |
Structural & Conformational Analysis
The structural architecture of 4-hydroxy-N-(2-methylphenyl)benzamide is deliberately designed to optimize target engagement through specific non-covalent interactions:
-
The Ortho-Effect (Conformational Restriction): The methyl group at the 2-position of the aniline ring creates significant steric hindrance against the amide carbonyl oxygen or the amide proton. This clash forces the aromatic rings out of coplanarity, adopting an orthogonal or twisted conformation. In drug design, this pre-organization reduces the entropic penalty upon binding to deep lipophilic pockets in target proteins, increasing target selectivity.
-
Hydrogen Bonding Network: The unprotected para-hydroxyl group serves as a critical anchor, capable of interacting with solvent-exposed polar residues or water networks within a kinase hinge region or an epigenetic reader domain.
Pharmacophore model mapping structural features to target binding interactions.
Synthetic Methodology: Direct Amidation Protocol
Rationale & Causality
Synthesizing amides from unprotected hydroxybenzoic acids presents a chemoselectivity challenge. Traditional activation using thionyl chloride (SOCl₂) generates a highly reactive acyl chloride that can inadvertently react with the phenolic hydroxyl group, leading to unwanted O-acylation and polymerization.
To circumvent this without the need for cumbersome protecting groups, we employ a mild peptide coupling strategy using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to side reactions and rearrangement. The addition of HOBt rapidly converts the O-acylisourea into a stable, highly reactive OBt-ester, which smoothly undergoes nucleophilic attack by the weakly nucleophilic o-toluidine[4],[5]. Furthermore, EDC and its urea byproduct are highly water-soluble, allowing for seamless removal during standard aqueous workup, thus bypassing the need for early-stage chromatography[4].
Step-by-Step Protocol
-
Activation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 eq (10 mmol, 1.38 g) of 4-hydroxybenzoic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq (12 mmol, 2.30 g) of EDC·HCl and 1.2 eq (12 mmol, 1.62 g) of HOBt. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active OBt-ester[4].
-
Coupling: Dropwise, add 1.1 eq (11 mmol, 1.18 mL) of o-toluidine to the activated mixture, followed immediately by 2.5 eq (25 mmol, 4.35 mL) of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts and maintain an optimal basic environment[5].
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1, UV detection) until the starting acid spot is fully consumed.
-
Quenching & Extraction: Dilute the reaction mixture with 100 mL of Ethyl Acetate. To remove the water-soluble EDC-urea byproduct, DMF, and unreacted reagents, wash the organic layer sequentially with:
-
50 mL of 1M HCl (removes unreacted o-toluidine and DIPEA).
-
50 mL of saturated aqueous NaHCO₃ (removes unreacted acid and HOBt).
-
50 mL of brine (removes residual water).
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize the crude solid from hot ethanol/water to yield the pure 4-hydroxy-N-(2-methylphenyl)benzamide.
Synthetic workflow for 4-hydroxy-N-(2-methylphenyl)benzamide via EDC/HOBt coupling.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound for downstream biological assays, the protocol mandates the following self-validating analytical checks:
-
LC-MS Profiling: Confirm the mass of the molecular ion[M+H]⁺ at m/z 228.26. A single peak in the UV chromatogram (254 nm) ensures the absence of O-acylated dimeric byproducts, validating the chemoselectivity of the HOBt additive.
-
¹H NMR (DMSO-d₆): Verify the presence of the downfield amide proton singlet (~9.5–10.0 ppm) and the phenolic OH proton. The integration of the ortho-methyl group singlet (~2.2 ppm) must perfectly match the aromatic proton integrals (3H vs. 8H), confirming that the coupling occurred at the nitrogen center rather than the oxygen.
Conclusion
4-hydroxy-N-(2-methylphenyl)benzamide is a structurally primed building block that leverages steric conformational restriction and targeted hydrogen bonding. By utilizing a chemoselective EDC/HOBt coupling strategy, researchers can efficiently synthesize this compound with high purity, bypassing cumbersome protection-deprotection steps and ultimately accelerating the drug discovery pipeline.
References
-
Title: Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization Source: MDPI URL: [Link]
Sources
Potential pharmaceutical applications of 4-hydroxy-N-(2-methylphenyl)benzamide
Technical Whitepaper: Therapeutic Horizons of 4-Hydroxy-N-(2-methylphenyl)benzamide
Executive Summary 4-Hydroxy-N-(2-methylphenyl)benzamide (CAS 62639-21-8), also known as 4-hydroxy-N-o-tolylbenzamide, represents a critical "privileged structure" in medicinal chemistry. While often categorized commercially as a Pharmaceutical Analytical Impurity (PAI), this molecule serves a dual function in modern drug development: it is both a specific metabolic marker for N-o-tolylbenzamide-based fungicides and kinase inhibitors, and a versatile, chemically accessible scaffold for the design of Targeted Protein Degraders (PROTACs). This guide analyzes its pharmacophore properties, synthetic utility, and potential as a bioisostere in antimicrobial research.
Chemical Profile & Structural Logic
The molecule consists of a 4-hydroxybenzoyl moiety linked via an amide bond to an ortho-toluidine ring. Its pharmacological value stems from the specific arrangement of these functional groups.
| Property | Value | biological Implication |
| Formula | C₁₄H₁₃NO₂ | Low molecular weight (<250 Da) allows for significant decoration without violating Lipinski's Rule of 5. |
| MW | 227.26 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD). |
| LogP (Calc) | ~3.4 | High lipophilicity facilitates membrane permeability, crucial for intracellular targets. |
| pKa (Phenol) | ~9.5 - 10.0 | The 4-hydroxyl group is ionizable at high pH but neutral at physiological pH, serving as a hydrogen bond donor/acceptor. |
| Key Motif | Benzanilide | A privileged scaffold found in fungicides (Mepronil), local anesthetics, and kinase inhibitors. |
Structural-Activity Relationship (SAR) Analysis[1]
-
The 4-Hydroxyl Group: Unlike salicylanilides (2-hydroxy), where the hydroxyl forms an intramolecular hydrogen bond with the amide carbonyl (locking conformation), the 4-hydroxyl group in this molecule is sterically unencumbered. This makes it an ideal "handle" for conjugation (e.g., PROTAC linkers) or intermolecular hydrogen bonding with receptor pockets.
-
The o-Tolyl Group: The methyl group at the ortho position of the aniline ring induces a twist in the amide bond, forcing the two aromatic rings out of planarity. This "molecular twist" often improves selectivity by preventing flat intercalation into DNA, favoring binding to hydrophobic protein pockets.
Pharmacological Mechanisms & Applications[2]
A. The "Linkerology" Scaffold for PROTACs
Proteolysis Targeting Chimeras (PROTACs) require a warhead (ligand for target protein), an E3 ligase ligand, and a linker. 4-Hydroxy-N-(2-methylphenyl)benzamide is an excellent candidate for the Target Protein Ligand side because:
-
Chemical Accessibility: The phenolic -OH is highly nucleophilic and can be easily alkylated to attach a PEG or alkyl chain linker without affecting the amide stability.
-
Binding Affinity: The benzanilide core often binds to hydrophobic pockets in kinases (e.g., BCR-ABL, PI3K) or nuclear receptors.
-
Visual Logic:
Figure 1: Strategic utilization of the 4-hydroxyl group as an attachment point for PROTAC design.
B. Metabolic Probe & Impurity Standard
In the development of benzanilide-based drugs (e.g., fungicides like Flutolanil or kinase inhibitors), the liver cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) often target the electron-rich aromatic rings.
-
Mechanism: Hydroxylation typically occurs at the para-position of the benzoyl ring if it is unsubstituted.
-
Application: This compound serves as the authentic standard for identifying the "M1" metabolite in pharmacokinetic (PK) studies. Quantifying its formation helps determine the metabolic stability of novel N-o-tolylbenzamide drug candidates.
C. Antimicrobial & Antifungal Potential
Benzanilides are historically significant fungicides. While 4-hydroxy analogues are generally less potent uncouplers of oxidative phosphorylation than their 2-hydroxy (salicylanilide) counterparts, they exhibit distinct activity profiles:
-
Target: Inhibition of succinate dehydrogenase (SDH) or disruption of cell wall biosynthesis.
-
Selectivity: The o-methyl group enhances lipophilicity, aiding penetration through the fungal cell wall (e.g., Rhizoctonia solani).
Experimental Protocols
Protocol A: Chemical Synthesis (Amide Coupling)
Objective: High-yield synthesis of 4-Hydroxy-N-(2-methylphenyl)benzamide.
Reagents:
-
4-Hydroxybenzoic acid (1.0 eq)
-
o-Toluidine (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DMF (Dimethylformamide) (Solvent)
Step-by-Step Workflow:
-
Activation: Dissolve 4-hydroxybenzoic acid in DMF (0.5 M). Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add o-toluidine dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Quenching: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystalline solid.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆): Look for amide singlet (~9.8 ppm) and phenolic singlet (~10.0 ppm).
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Determine if a parent N-o-tolylbenzamide drug is metabolized into the 4-hydroxy derivative.
-
Incubation: Incubate the parent drug (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Detection: Monitor the MRM transition for 4-Hydroxy-N-(2-methylphenyl)benzamide (approx. m/z 228 → 135).
-
Result: Appearance of the peak confirms para-hydroxylation metabolism.
Visualization of Metabolic Pathway
Figure 2: The role of 4-Hydroxy-N-(2-methylphenyl)benzamide as a Phase I metabolite and precursor to Phase II elimination.
References
-
Sigma-Aldrich. (2024). Product Specification: 4-Hydroxy-N-(2-methylphenyl)benzamide (CAS 62639-21-8). Pharmaceutical Analytical Impurity Standards. Link
-
PubChem. (2024). Compound Summary: N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide and Isomers. National Center for Biotechnology Information. Link
-
BenchChem. (2024). Benzamide Derivatives in Medicinal Chemistry: Synthesis and Applications.Link
-
Saeed, A., et al. (2009).[1] Synthesis and Antimicrobial Activity of Novel Benzamide Derivatives. ResearchGate. Link
-
Rankin, P.W., et al. (2010).[2] Structure-Activity Relationships of Modified Salicylanilides as Inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG).Biochemistry, 49(35), 7674–7682.[2] Link
Sources
Chemical classification and functional groups of 4-hydroxy-N-(2-methylphenyl)benzamide
Structural Architecture and Synthetic Methodologies of 4-Hydroxy-N-(2-methylphenyl)benzamide: A Technical Guide
Executive Summary
4-Hydroxy-N-(2-methylphenyl)benzamide (CAS: 62639-21-8) is a synthetic small molecule characterized by a central benzamide core linking a phenolic moiety and an o-tolyl group. As a privileged scaffold in medicinal chemistry, this compound serves as a foundational building block for developing kinase inhibitors, allosteric modulators, and epigenetic targeting agents. This whitepaper provides an in-depth analysis of its chemical classification, structural logic, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory generation.
Chemical Classification & Functional Group Architecture
The pharmacological utility of 4-hydroxy-N-(2-methylphenyl)benzamide is driven by the synergistic electronic and steric effects of its three primary functional domains:
-
The Phenolic Moiety (4-Hydroxy Group): Positioned para to the carbonyl carbon, the hydroxyl group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). Electronically, it donates electron density into the aromatic ring via resonance, creating a "push-pull" dipole system with the electron-withdrawing amide carbonyl. This increases the nucleophilic character of the aromatic ring while lowering the pKa of the phenol (~9.5), allowing it to participate in ionic or strong hydrogen-bonding interactions with target protein residues (e.g., Ser, Thr, Tyr).
-
The Central Benzamide Core: The amide bond possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts rotation, locking the central linker into a rigid, planar trans-configuration. The amide N-H serves as a critical directional HBD, while the carbonyl oxygen acts as an HBA.
-
The o-Tolyl (2-Methylphenyl) System: The inclusion of a methyl group at the ortho position of the aniline ring is a deliberate structural choice. Causality: The ortho-methyl group induces a severe steric clash with the amide carbonyl oxygen or the N-H proton (depending on the rotamer). To relieve this strain, the o-tolyl ring is forced to rotate out of coplanarity with the amide plane. This "twist" breaks molecular planarity, which disrupts tight crystalline packing, thereby preventing flat aggregation and significantly enhancing aqueous solubility compared to unsubstituted N-phenylbenzamides. Furthermore, this specific dihedral angle allows the hydrophobic o-tolyl group to project into deep, angled hydrophobic pockets within target receptors.
Physicochemical Profiling & Predictive ADME
The compound's physicochemical profile aligns perfectly with Lipinski’s Rule of Five, indicating a high probability of oral bioavailability and favorable pharmacokinetic properties[1].
Table 1: Physicochemical Properties and ADME Implications
| Property | Value | Rationale / Implication |
| Molecular Weight | 227.26 g/mol | Optimal for passive membrane diffusion (< 500 Da)[1]. |
| Empirical Formula | C14H13NO2 | Defines the core atomic composition. |
| LogP (Calculated) | ~2.8 | Balances aqueous solubility and lipid membrane permeability. |
| H-Bond Donors | 2 (-OH, -NH) | Facilitates target binding; complies with RO5 (≤ 5)[1]. |
| H-Bond Acceptors | 2 (-O-, =O) | Facilitates target binding; complies with RO5 (≤ 10)[1]. |
| SMILES String | N(c2c(cccc2)C)C(=O)c1ccc(cc1)O | Standardized structural string for cheminformatics. |
Rational Synthesis & Experimental Protocol
The synthesis of 4-hydroxy-N-(2-methylphenyl)benzamide relies on a robust amide coupling between 4-hydroxybenzoic acid and o-toluidine[2]. While direct thermal condensation requires extreme temperatures (>200 °C) that would degrade the phenolic moiety, the use of coupling reagents allows for mild, room-temperature activation.
Mechanistic Rationale: We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC is selected over DCC because its urea byproduct is highly water-soluble, allowing for straightforward removal during aqueous workup. HOBt is critical as an additive; it intercepts the highly reactive O-acylisourea intermediate to form a stable, yet reactive, OBt-ester. Causality: This prevents the irreversible rearrangement of the intermediate into an unreactive N-acylurea byproduct. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic without competing for the activated ester.
Self-Validating Experimental Protocol
-
Activation: In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir for 15 minutes at 0 °C to allow the formation of the active OBt-ester.
-
Coupling: Add o-toluidine (1.1 eq) dropwise, followed by DIPEA (2.5 eq). The excess base neutralizes the HCl from the EDC salt and ensures the amine is fully reactive[2].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation Step: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The disappearance of the lower-Rf carboxylic acid spot confirms conversion.
-
Aqueous Workup: Quench the reaction with water and extract with Ethyl Acetate (3x).
-
Wash 1: 1M HCl (Removes unreacted o-toluidine and DIPEA).
-
Wash 2: Saturated NaHCO₃ (Removes unreacted 4-hydroxybenzoic acid and HOBt).
-
Wash 3: Brine (Removes residual water and DMF).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude solid via flash column chromatography or recrystallization from hot ethanol to yield the pure product.
Synthetic workflow for 4-hydroxy-N-(2-methylphenyl)benzamide via EDC/HOBt coupling.
Analytical Validation (Characterization)
To confirm the structural integrity of the synthesized compound, the following analytical signatures should be observed:
-
¹H NMR (400 MHz, DMSO-d₆): A sharp singlet at ~2.2 ppm integrating for 3H confirms the ortho-methyl group. A broad singlet at ~10.0 ppm (1H, -OH) and another at ~9.5 ppm (1H, -NH) confirm the presence of the phenol and amide protons, respectively. Two doublets characteristic of a para-substituted benzene ring will appear around 6.8 ppm and 7.8 ppm.
-
IR Spectroscopy: Broad absorption at ~3300 cm⁻¹ (O-H and N-H stretching), a sharp peak at ~1640 cm⁻¹ (Amide I, C=O stretch), and ~1530 cm⁻¹ (Amide II, N-H bend).
-
LC-MS (ESI+): A dominant molecular ion peak [M+H]⁺ at m/z 228.1.
Pharmacological Relevance & Scaffold Utility
The 4-hydroxy-N-(2-methylphenyl)benzamide framework is a "privileged scaffold" in drug discovery. By maintaining a rigid distance between the phenolic H-bond donor and the hydrophobic o-tolyl ring, the molecule acts as an ideal pharmacophore for fitting into the ATP-binding pockets of kinases or the allosteric sites of receptors. The steric twist induced by the o-methyl group ensures the molecule can navigate narrow, angled binding clefts that flat, planar molecules cannot access.
Pharmacophore model detailing functional group interactions with putative protein targets.
References
- Sigma-Aldrich. "4-Hydroxy-N-(2-methylphenyl)benzamide AldrichCPR 62639-21-8" sigmaaldrich.com.
- Sigma-Aldrich. "4-Hydroxy-N-(2-methylphenyl)benzamide AldrichCPR Properties" sigmaaldrich.com.
- NIH. "Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation" nih.gov.
- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
- Lipinski, C.A. (1997). "Lipinski's rule of five" Wikipedia / Advanced Drug Delivery Reviews.
Sources
The Resurgence of the Hydroxybenzanilide Scaffold: From Anthelmintics to Polypharmacological Agents
Executive Summary
The hydroxybenzanilide scaffold, historically epitomized by the salicylanilide class, represents a masterclass in medicinal chemistry durability. Originally discovered in the mid-20th century as potent antiparasitic agents, these molecules have transcended their initial designation to emerge as versatile chemical probes and lead compounds in oncology, virology, and multidrug-resistant bacteriology. This guide analyzes the structural evolution, mechanistic causality, and synthetic protocols of hydroxybenzanilide derivatives, providing a roadmap for researchers repurposing this "privileged structure" for modern therapeutic challenges.
Part 1: Historical Genesis and Structural Evolution
The discovery of hydroxybenzanilides was not a serendipitous accident but the result of systematic screening by Bayer in the 1950s for molluscicides to control Schistosomiasis vectors. The breakthrough compound, Niclosamide (Bayluscide), demonstrated that the ortho-hydroxybenzanilide core was essential for biological activity.
The Timeline of Discovery
The trajectory of this scaffold illustrates a shift from single-target phenotypic screening to multi-target mechanistic repurposing.
Caption: Chronological evolution of hydroxybenzanilide derivatives from antiparasitic agents to broad-spectrum antivirals and oncolytics.
Part 2: Structural Activity Relationship (SAR) & Mechanism
The core pharmacophore of bioactive hydroxybenzanilides (specifically salicylanilides) relies on two critical features:
-
The Proton Shuttle (Acidic Hydroxyl): The phenolic hydroxyl group at the ortho position (relative to the amide) is capable of forming an intramolecular hydrogen bond with the amide carbonyl. This stabilizes the anion, allowing the molecule to release a proton in the mitochondrial matrix.
-
Lipophilicity & Electron Withdrawal: Electron-withdrawing groups (Cl, NO₂, CF₃) on both phenyl rings lower the pKa of the phenol (making it a better proton donor) and increase lipophilicity, enabling membrane traversal.
Mechanistic Profiling: The Protonophore Paradigm
The primary mechanism of action (MoA) is mitochondrial uncoupling . The molecule shuttles protons across the inner mitochondrial membrane (IMM), dissipating the electrochemical gradient (
Caption: Mechanism of protonophoric uncoupling. The hydroxybenzanilide cycles across the membrane, collapsing the proton gradient.
Polypharmacology Table: Beyond Uncoupling
Modern research has identified specific signaling targets independent of mitochondrial uncoupling.
| Target Pathway | Effect | Disease Relevance | Key Derivative |
| Oxidative Phosphorylation | Uncoupling (ATP depletion) | Parasites, Metabolic diseases | Niclosamide, Oxyclozanide |
| Wnt/ | Downregulation of Frizzled1 | Colorectal Cancer, CSCs | Niclosamide |
| STAT3 | Inhibition of dimerization | Head & Neck Cancer | Niclosamide |
| Bacterial TCS | Sensor Kinase Inhibition | MRSA, VRE | Closantel, Rafoxanide |
| Viral Entry | Endosomal pH modulation | SARS-CoV-2, Zika | Niclosamide |
Part 3: Synthetic Protocols
To support research and development, we present two distinct synthetic methodologies: the classical industrial approach for scale and the modern medicinal chemistry approach for derivative library generation.
Protocol A: Classical Synthesis (PCl₃ Mediated)
Best for: Large-scale synthesis of Niclosamide and simple halogenated analogs.
Principle: Direct condensation of substituted salicylic acid with aniline using phosphorus trichloride as the dehydrating agent.[1]
Materials:
-
5-Chlorosalicylic acid (1.0 eq)
-
2-Chloro-4-nitroaniline (1.0 eq)
-
Phosphorus trichloride (PCl₃) (0.5 eq)
-
Solvent: Chlorobenzene or Xylene (Anhydrous)
Step-by-Step Methodology:
-
Charge: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 5-chlorosalicylic acid (20 mmol) and 2-chloro-4-nitroaniline (20 mmol) in chlorobenzene (50 mL).
-
Activation: Heat the mixture to 70°C. Dropwise add PCl₃ (10 mmol) over 20 minutes. Caution: HCl gas evolution.
-
Reflux: Raise temperature to reflux (130-135°C) and stir for 3–4 hours. The mixture will become homogeneous before precipitating the product.
-
Isolation: Cool to 80°C. Filter the hot suspension to remove unreacted aniline hydrochloride (if any).
-
Crystallization: Cool the filtrate to 0°C. The product precipitates as a pale yellow solid. Filter and wash with cold methanol.
-
Purification: Recrystallize from glacial acetic acid or ethanol/water to yield Niclosamide (Yield: ~85%).
Protocol B: Modern Library Synthesis (EDC/HOBt Coupling)
Best for: Creating novel derivatives with sensitive functional groups.
Principle: Carbodiimide-mediated coupling prevents harsh acidic conditions, allowing for diverse R-group substitution.
Materials:
-
Substituted Salicylic Acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
EDC
HCl (1.2 eq) -
HOBt (1.2 eq)[2]
-
DIPEA (2.5 eq)[2]
-
Solvent: DMF (Anhydrous)[2]
Step-by-Step Methodology:
-
Activation: Dissolve the salicylic acid derivative in anhydrous DMF (0.2 M concentration) under Nitrogen atmosphere. Add HOBt and EDC
HCl. Stir at 0°C for 30 minutes. -
Coupling: Add the aniline and DIPEA. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quench: Dilute with Ethyl Acetate and wash sequentially with 1M HCl, Saturated NaHCO₃, and Brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc gradient).
Visualization of Synthetic Logic
Caption: Dual synthetic pathways allow for both bulk production (PCl3) and delicate derivative exploration (EDC).
References
- Molluscicide Screening & Discovery: Gönnert, R., & Schraufstätter, E. (1958). A new molluscicide: Molluscicide Bayer 73. Proceedings of the International Conference on Tropical Medicine and Malaria.
-
Anthelmintic Mechanism: Weinbach, E. C., & Garbus, J. (1969). Mechanism of action of reagents that uncouple oxidative phosphorylation. Nature, 221(5185), 1016–1018. Link
-
Anticancer Repurposing: Li, Y., et al. (2014). Niclosamide, an old anthelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer, 33(11), 517–527. Link
-
Antibacterial (MRSA) Activity: Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS ONE, 10(4), e0124595. Link
-
Antiviral (COVID-19) Potential: Jeon, S., et al. (2020). Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. Antimicrobial Agents and Chemotherapy, 64(7), e00819-20. Link
- Synthesis Protocol (PCl3): Meena, S., et al. (2015). Synthesis and evaluation of novel salicylanilide derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(4), 1256-1262.
-
Synthesis Protocol (EDC/HOBt): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 4-Hydroxy-N-(2-methylphenyl)benzamide
Executive Summary
The synthesis of 4-hydroxy-N-(2-methylphenyl)benzamide from 4-hydroxybenzoic acid and o-toluidine (2-methylaniline) represents a highly relevant C-N bond-forming reaction in medicinal chemistry. 4-Hydroxybenzamide derivatives are privileged scaffolds frequently utilized in the development of kinase inhibitors and allosteric modulators.
This application note details a robust, protecting-group-free amidation protocol. By exploiting the differential nucleophilicity between the phenolic hydroxyl group and the primary aromatic amine, this workflow eliminates the need for atom-inefficient protection and deprotection cycles[1]. The protocol utilizes a highly selective EDC/HOBt coupling system to ensure maximum yield and purity.
Mechanistic Rationale & Causality
A significant challenge in synthesizing this specific amide is the presence of the unprotected 4-hydroxyl group on the benzoic acid derivative. If aggressive coupling conditions are employed (such as conversion to an acid chloride or the use of hyper-nucleophilic catalysts like DMAP without careful stoichiometric control), competitive O-acylation (esterification) can occur, leading to undesired oligomerization or side products[2].
To circumvent this, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in tandem with 1-Hydroxybenzotriazole (HOBt) . The causality behind this reagent selection is three-fold:
-
Carboxyl Activation : EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate[3].
-
Intermediate Stabilization (Suppression of Side Reactions) : HOBt rapidly attacks the O-acylisourea to form an OBt-active ester. This step is critical because it prevents the O-acylisourea from undergoing an irreversible rearrangement into an unreactive N-acylurea byproduct.
-
Chemoselective Amidation : The resulting OBt-active ester is highly electrophilic toward the primary amine of o-toluidine but remains largely unreactive toward the less nucleophilic phenolic hydroxyl group. This kinetic preference ensures high N-acylation selectivity without requiring phenolic protection[1].
Mechanistic pathway of EDC/HOBt-mediated chemoselective amide coupling.
Reagent Selection & Quantitative Comparison
Choosing the correct coupling reagent dictates the purity profile of the final amide. Table 1 summarizes the performance of various coupling systems for unprotected hydroxybenzoic acids, validating the choice of EDC/HOBt for this workflow.
Table 1: Comparison of Coupling Reagents for Unprotected 4-Hydroxybenzoic Acid Amidation
| Coupling Reagent | Additive / Base | Solvent | Chemoselectivity (N- vs O-acylation) | Typical Yield | Byproduct Removal |
| EDC·HCl | HOBt / DIPEA | DMF | Excellent (>95% N-acylation) | 85–90% | Easy (Water-soluble urea) |
| HATU | DIPEA | DMF | Moderate (Competitive O-acylation) | 60–70% | Moderate |
| DCC | DMAP | DCM | Poor (Significant O-acylation) | < 50% | Difficult (Insoluble DCU) |
| T3P | Pyridine | EtOAc | High | 80–85% | Easy (Water-soluble salts) |
Self-Validating Experimental Protocol
This protocol is designed on a 10.0 mmol scale and incorporates built-in validation checkpoints to ensure reaction success at each stage.
Materials & Stoichiometry
-
4-Hydroxybenzoic acid : 1.38 g (10.0 mmol, 1.0 equiv)
-
o-Toluidine : 1.18 g / 1.18 mL (11.0 mmol, 1.1 equiv)
-
EDC·HCl : 2.30 g (12.0 mmol, 1.2 equiv)
-
HOBt (anhydrous) : 1.62 g (12.0 mmol, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) : 3.48 mL (20.0 mmol, 2.0 equiv)
-
Anhydrous DMF : 20 mL
Step-by-step experimental workflow for the synthesis and purification.
Step-by-Step Procedure
Phase 1: Activation
-
Charge a flame-dried 100 mL round-bottom flask with a magnetic stir bar, 4-hydroxybenzoic acid (1.38 g), and anhydrous HOBt (1.62 g).
-
Add 20 mL of anhydrous DMF. Stir under a nitrogen atmosphere until fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (2.30 g) portion-wise over 5 minutes.
-
Validation Checkpoint 1: The mixture will transition into a homogenous pale yellow solution. Stir at 0 °C for 30 minutes to allow complete formation of the OBt-active ester.
-
Phase 2: Amidation 5. Add o-toluidine (1.18 mL) dropwise to the activated ester solution, followed immediately by the dropwise addition of DIPEA (3.48 mL). 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.
-
Validation Checkpoint 2 (TLC): Monitor reaction progress via Thin Layer Chromatography (Eluent: 50% EtOAc/Hexanes). The starting acid (Rf ~ 0.1, broad streak) will be consumed, replaced by a distinct, UV-active product spot at Rf ~ 0.45.
Phase 3: Workup & Liquid-Liquid Extraction 7. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 8. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). 9. Wash the combined organic layers sequentially to remove specific impurities:
-
1M HCl (2 x 30 mL) : Causality - Protonates unreacted o-toluidine and DIPEA, forcing them into the aqueous phase.
-
Saturated Aqueous NaHCO₃ (2 x 30 mL) : Causality - Deprotonates and removes unreacted 4-hydroxybenzoic acid and HOBt.
-
Brine (1 x 50 mL) : Removes residual water from the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification 11. Purify the crude solid via recrystallization from a hot mixture of Ethyl Acetate and Hexanes, or via silica gel flash chromatography (Gradient: 20% to 50% EtOAc in Hexanes).
Analytical Verification
To confirm the structural integrity of 4-hydroxy-N-(2-methylphenyl)benzamide, the following spectroscopic markers should be observed:
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ ~10.0 ppm (s, 1H, Phenolic -OH)
-
δ ~9.6 ppm (s, 1H, Amide -NH)
-
δ ~7.8 ppm (d, J = 8.5 Hz, 2H, Benzamide Ar-H)
-
δ ~7.2 - 7.0 ppm (m, 4H, Toluidine Ar-H)
-
δ ~6.8 ppm (d, J = 8.5 Hz, 2H, Benzamide Ar-H)
-
δ ~2.2 ppm (s, 3H, Ar-CH₃)
-
-
LC-MS (ESI+) : Expected m/z for [M+H]⁺ = 228.10
References
-
Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. RSC Publishing. 1[1]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. 3[3]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 2[2]
Sources
Green chemistry methods for synthesizing N-(2-methylphenyl)benzamides
In the landscape of modern pharmaceutical and materials science, the synthesis of amide bonds is a cornerstone reaction. Among these, N-arylbenzamides represent a critical structural motif. This document provides detailed application notes and protocols for the green synthesis of a specific N-arylbenzamide, N-(2-methylphenyl)benzamide, also known as N-(o-tolyl)benzamide. Moving beyond traditional, often harsh, synthetic routes, we will explore methodologies that align with the principles of green chemistry, emphasizing reduced environmental impact, enhanced safety, and improved efficiency.
This guide is designed for researchers, scientists, and professionals in drug development, offering not just step-by-step instructions but also the scientific rationale behind the chosen methods. We will delve into microwave-assisted synthesis, mechanochemistry, and the use of a benign catalyst, boric acid, providing a comprehensive toolkit for the sustainable production of this valuable compound.
The Imperative for Greener Amide Bond Formation
The classical approach to synthesizing N-arylbenzamides often involves the use of stoichiometric activating agents like thionyl chloride or carbodiimides. While effective, these methods generate significant amounts of hazardous waste, leading to poor atom economy and a high environmental footprint (E-factor). The pursuit of green alternatives is not merely an academic exercise but a critical step towards more sustainable chemical manufacturing. The methodologies presented herein offer significant advantages by minimizing or eliminating the use of hazardous solvents and reagents, reducing energy consumption, and simplifying purification procedures.
Method 1: Microwave-Assisted Synthesis Under Solvent-Free Conditions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[1][2][3] The direct coupling of microwave energy with the reacting molecules results in rapid and uniform heating, which can significantly enhance reaction rates.[3] For the synthesis of N-(2-methylphenyl)benzamide, a solvent-free approach using a heterogeneous catalyst is particularly attractive from a green chemistry perspective.[1]
Causality of Experimental Choices:
-
Solvent-Free Conditions: Eliminating the solvent reduces waste, simplifies work-up, and lowers the environmental impact. The high temperatures achievable under microwave irradiation can often facilitate the reaction in the absence of a solvent.
-
Heterogeneous Catalyst: The use of a solid, recyclable catalyst like a palladium-doped clay simplifies purification, as the catalyst can be easily removed by filtration and potentially reused, further reducing waste and cost.[2]
-
Microwave Irradiation: This technique provides rapid and efficient heating, drastically reducing the reaction time from hours to minutes, which in turn lowers energy consumption.[2][3]
Experimental Protocol:
-
Reactant Mixture Preparation: In a microwave-safe reaction vessel, combine benzoic acid (1.0 mmol), 2-methylaniline (1.0 mmol), and a catalytic amount of palladium-doped montmorillonite KSF clay (e.g., 3 mol%).
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a suitable power (e.g., 150 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-10 minutes).[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate. Filter the mixture to remove the solid catalyst. The filtrate can then be washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Diagram:
Caption: Mechanochemical Synthesis Pathway.
Method 3: Boric Acid Catalyzed Amidation
Boric acid is an inexpensive, low-toxicity, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. [5][6]This method often proceeds under relatively mild conditions and can be performed with or without a solvent. The catalytic cycle is believed to involve the formation of a more reactive acylborate intermediate.
Causality of Experimental Choices:
-
Green Catalyst: Boric acid is a sustainable choice due to its low cost, low toxicity, and ready availability. [5]* High Atom Economy: The only byproduct of this reaction is water, leading to excellent atom economy.
-
Mild Reaction Conditions: The use of a catalyst allows the reaction to proceed under milder conditions than uncatalyzed thermal methods, which can improve selectivity and reduce energy consumption. [6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine benzoic acid (1.0 mmol), 2-methylaniline (1.0 mmol), and a catalytic amount of boric acid (e.g., 5-10 mol%) in a high-boiling, non-polar solvent like toluene. [6]2. Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap, which drives the equilibrium towards the product.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by observing the amount of water collected or by TLC. Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a mild aqueous base and brine. The organic layer is dried and evaporated to yield the crude product, which can be purified by recrystallization. [6]
Proposed Mechanistic Pathway:
Caption: Boric Acid Catalyzed Amidation Mechanism.
Data Presentation: A Comparative Overview
The choice of a synthetic method often involves a trade-off between various factors such as yield, reaction time, cost, and environmental impact. The following table provides a comparative summary of the green methods discussed for the synthesis of N-arylbenzamides, based on typical literature values.
| Method | Typical Yield (%) | Reaction Time | Solvent | Catalyst | Key Advantages |
| Microwave-Assisted | 85-99 [2] | 5-15 min [2] | Solvent-free or minimal | Heterogeneous (e.g., Pd-clay) [2] | Rapid, high yields, energy efficient |
| Mechanochemical | 70-95 [7] | 60-90 min | Solvent-free | None required | Eliminates bulk solvents, simple work-up |
| Boric Acid Catalyzed | 80-95 [5][6] | 3-6 hours | Toluene (for azeotropic removal of water) | Homogeneous (Boric Acid) | Inexpensive and benign catalyst, high atom economy |
Conclusion
The synthesis of N-(2-methylphenyl)benzamide can be achieved through several green and sustainable methods that offer significant advantages over traditional approaches. Microwave-assisted synthesis provides a rapid and high-yielding route, mechanochemistry offers a truly solvent-free alternative, and boric acid catalysis represents a cost-effective and environmentally benign option. The choice of the optimal method will depend on the specific requirements of the laboratory or industrial setting, including available equipment, scale of the reaction, and cost considerations. By embracing these green chemistry principles, the scientific community can continue to develop valuable molecules while minimizing our impact on the environment.
References
-
Rapid and Efficient Synthesis of N-alkylbenzamides Under Microwave Irradiation. (2013). R Discovery. Available at: [Link]
-
Amidation of methyl benzoate with various amines. (n.d.). ResearchGate. Available at: [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2015). Scilit. Available at: [Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace. Available at: [Link]
-
A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. Available at: [Link]
-
Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst. (n.d.). Scite.ai. Available at: [Link]
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Rasayan J. Chem. Available at: [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Survey of catalysts for the amidation reaction of benzoic acid.[a]. (n.d.). ResearchGate. Available at: [Link]
-
Nigerian Research Journal of Chemical Sciences. (2025). University Of Nigeria Nsukka. Available at: [Link]
-
Mechanochemical Synthesis of Primary Amides. (2021). Docta Complutense. Available at: [Link]
-
Synthesis of Benzamide. (2021). YouTube. Available at: [Link]
-
Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). (n.d.). Der Pharma Chemica. Available at: [Link]
-
Synthesis of amides using boron catalysts. (n.d.). UCL Discovery. Available at: [Link]
-
A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. (2025). ResearchGate. Available at: [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2015). Science and Education Publishing. Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). Semantic Scholar. Available at: [Link]
-
Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. (2012). Organic Syntheses. Available at: [Link]
-
Atom economical synthesis of N-alkylbenzamides via the iron(iii) sulfate catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water and in the presence of a surfactant. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. (2015). Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]
-
Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024). Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. Available at: [Link]
-
Mechanochemical syntheses of sulfinamidines and sulfonimidamides and their derivatizations. (n.d.). RWTH Publications. Available at: [Link]
- A method for preparing N- (2 - phenylethyl) benzamide. (n.d.). Google Patents.
-
Efficient Synthesis of New N Benzyl or N -(2-Furylmethyl)cinnamamides Promoted by the 'Green' Catalyst Boric Acid, and Their Spectral Analysis. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Stereochemistry of Benzamidines and Acetamidines. (n.d.). Arkivoc. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
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- 6. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 7. unn.edu.ng [unn.edu.ng]
HPLC method development for detecting 4-hydroxy-N-(2-methylphenyl)benzamide
Application Note: Strategic HPLC Method Development for 4-hydroxy-N-(2-methylphenyl)benzamide
Executive Summary
This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 4-hydroxy-N-(2-methylphenyl)benzamide . Unlike generic protocols, this document focuses on the mechanistic behavior of the analyte—a phenolic amide—to ensure robust separation from likely synthetic precursors (4-hydroxybenzoic acid and o-toluidine) and potential degradation products.[1][2]
The method utilizes a Quality by Design (QbD) approach, prioritizing the control of ionization states via pH management to achieve sharp peak shapes and reproducible retention times.[2]
Physicochemical Profiling & Chromatographic Strategy
Before injecting a sample, we must understand the "Chromatographic Personality" of the molecule.[1]
| Property | Value (Predicted) | Chromatographic Impact |
| Structure | Benzamide core with 4-OH (phenol) and 2-CH3 (ortho-tolyl) | Mixed polarity: Hydrophobic core with H-bonding capability.[1][2] |
| pKa (Acidic) | ~9.4 (Phenolic OH) | Critical: At pH > 8, the molecule ionizes (anionic), reducing retention.[2] |
| pKa (Basic) | < 0 (Amide N) | Negligible basicity; unlikely to protonate in standard HPLC range.[1][2] |
| LogP | ~2.8 – 3.2 | Moderate lipophilicity.[1] Retains well on C18. |
| UV Max | ~254 nm, ~280 nm | Phenolic and benzamide conjugation provides good UV sensitivity.[1] |
The Strategy:
-
Stationary Phase: A high-purity C18 is the baseline.[1][2] However, due to the phenolic group, a Phenyl-Hexyl column is recommended as a secondary screen to exploit
interactions if resolution from aromatic impurities is difficult.[1][2] -
Mobile Phase pH: We must suppress the ionization of the phenol to ensure it remains neutral.[1] A pH of 2.5 – 3.0 (using Formic or Phosphoric acid) is ideal.[2] This keeps the analyte in its unionized, hydrophobic form, maximizing retention and minimizing peak tailing caused by silanol interactions.[1]
Experimental Protocol: Method Development
Phase 1: System & Sample Preparation
-
HPLC System: Quaternary pump, DAD detector, Column Oven.[1]
-
Diluent: 50:50 Acetonitrile:Water (matches the midpoint of the gradient to prevent solvent shock).[2]
-
Standard Preparation:
Phase 2: The Scouting Gradient (The "Universal" Screen)[2]
Do not start with isocratic. Use a wide gradient to assess where the peak elutes and check for impurities.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).[1][2]
Gradient Table (Scouting):
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Isocratic dwell |
| 20.0 | 95 | Linear Ramp |
| 25.0 | 95 | Wash |
| 25.1 | 5 | Re-equilibration |
| 30.0 | 5 | End |
Expected Result:
-
Polar Impurities (e.g., 4-hydroxybenzoic acid): Elute early (2–5 min).[1][2]
-
Target Analyte: Elutes mid-gradient (approx. 12–15 min) due to the hydrophobic tolyl and benzoyl rings.[2]
-
Non-polar Impurities: Elute late (>18 min).
Phase 3: Method Optimization (Isocratic Conversion)
Once the retention time (
-
Formula: If the peak elutes at 50% B in the gradient, the isocratic starting point is typically 10% lower (i.e., 40% B).
-
Optimized Isocratic Conditions:
Visualization: Method Development Workflow
The following diagram illustrates the logical decision tree for optimizing this specific separation.
Caption: Decision tree for optimizing the separation of phenolic benzamides, addressing common issues like tailing and co-elution.
Validation Parameters (ICH Q2 Grounding)
To ensure the method is trustworthy, it must be validated against ICH Q2(R2) guidelines.[2]
1. Specificity (Stress Testing):
-
Inject the analyte alongside its synthesis precursors: 4-hydroxybenzoic acid and 2-methylaniline .[1][2]
-
Acceptance: Resolution (
) > 1.5 between all peaks. Peak purity (DAD) > 99.0%.[1][2]
2. Linearity:
3. Accuracy (Recovery):
-
Spike placebo (if available) or solvent with known amounts of analyte.[2]
-
Acceptance: 98.0% – 102.0% recovery.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch | Ensure sample diluent is weaker than or equal to initial mobile phase (e.g., use 30% ACN instead of 100% MeOH).[1][2] |
| Retention Drift | pH fluctuation | The phenol is sensitive to pH near its pKa.[3] Ensure buffer is used, not just simple acid addition, if drift persists.[1] |
| High Backpressure | Precipitation | If using Phosphate buffer + high % ACN, salts may precipitate.[1] Wash system with 90% Water / 10% MeOH.[1][2] |
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] Link
-
PubChem. (n.d.).[1][2] Compound Summary: N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide (Isomer Reference).[1][2] National Library of Medicine.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text for Gradient Scouting Protocols).
-
BenchChem. (2024).[1] Optimizing HPLC Separation of Hydroxybenzyl Isomers. (Reference for phenolic isomer separation strategies). Link
Sources
Catalysts for amide coupling of 4-hydroxybenzoic acid and o-toluidine
Application Note & Protocol Guide | Doc ID: AN-CHEM-4HBA-OTOL-01
Abstract
The coupling of 4-hydroxybenzoic acid (4-HBA) with o-toluidine presents a dual challenge in organic synthesis: the steric hindrance imposed by the ortho-methyl group of the aniline and the competing nucleophilicity of the unprotected phenolic hydroxyl group. This guide outlines two distinct, field-validated protocols designed to navigate these hurdles. Protocol A utilizes HATU-mediated activation for high-throughput medicinal chemistry applications, prioritizing reaction speed and reliability. Protocol B employs 3,4,5-trifluorophenylboronic acid catalysis for a green, scalable direct condensation, eliminating the need for protecting groups or toxic coupling reagents.
Part 1: Strategic Analysis & Chemical Challenges
The Substrate Challenge
Success in this coupling requires understanding the electronic and steric environment of the substrates.
-
Steric Hindrance (o-Toluidine): The methyl group at the ortho position of the aniline ring creates significant steric bulk. This forces the amine out of planarity with the phenyl ring, slightly increasing electron density on the nitrogen (compared to aniline) but physically blocking the trajectory of nucleophilic attack on the activated carbonyl.
-
Chemoselectivity (4-HBA): The para-hydroxyl group is a nucleophile. Under standard carbodiimide conditions (e.g., EDC/DCC), there is a risk of self-esterification (oligomerization) where the phenol of one molecule attacks the activated ester of another.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the steric blockade.
Figure 1: Strategic analysis of steric hindrance and competing nucleophilicity in the target reaction.
Part 2: Experimental Protocols
Protocol A: High-Reliability Synthesis (HATU Method)
Best For: Medicinal Chemistry, Library Synthesis, Small Scale (<1g). Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its superior reactivity toward sterically hindered amines compared to standard carbodiimides. The 7-azabenzotriazole (HOAt) leaving group creates a highly reactive active ester that accelerates amine attack, outcompeting the slower phenol side-reaction [1].
Materials
-
Substrates: 4-Hydroxybenzoic acid (1.0 equiv), o-Toluidine (1.1 equiv).
-
Reagent: HATU (1.1 equiv).[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv). -
Solvent: Anhydrous DMF (Dimethylformamide).[2]
Step-by-Step Methodology
-
Pre-Activation:
-
In a dry round-bottom flask purged with nitrogen, dissolve 4-hydroxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (1.0 equiv) followed by HATU (1.1 equiv).
-
Critical Step: Stir at room temperature for exactly 5–10 minutes. The solution should turn yellow/orange. This allows formation of the OAt-active ester. Do not stir longer than 20 mins to avoid potential guanidinylation side reactions.
-
-
Coupling:
-
Add o-toluidine (1.1 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.
-
Stir at room temperature.
-
Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexane) after 1 hour. Due to the steric hindrance of o-toluidine, the reaction may require 4–12 hours to reach completion.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (10x reaction volume).
-
Wash sequentially with:
-
1M HCl (2x) – Removes unreacted amine and DIPEA.
-
Saturated NaHCO₃ (2x) – Removes unreacted acid and HOAt byproduct.
-
Brine (1x).
-
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
If necessary, purify via flash chromatography (Gradient: 0% → 60% EtOAc in Hexanes).
-
Protocol B: Green Catalytic Synthesis (Boronic Acid Method)
Best For: Process Chemistry, Scale-up (>5g), "Green" Synthesis. Rationale: 3,4,5-Trifluorophenylboronic acid acts as a Lewis acid catalyst. It forms a mixed anhydride with the carboxylic acid.[3] This intermediate is electrophilic enough to react with the amine but, crucially, the catalyst is orthogonal to the phenol, preventing self-esterification. This method generates only water as a byproduct [2, 3].
Materials
-
Substrates: 4-Hydroxybenzoic acid (1.0 equiv), o-Toluidine (1.0 equiv).
-
Catalyst: 3,4,5-Trifluorophenylboronic acid (5–10 mol%).
-
Solvent: Toluene or Xylene (Anhydrous).
-
Equipment: Dean-Stark apparatus or activated 4Å Molecular Sieves.
Step-by-Step Methodology
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (filled with solvent) topped with a reflux condenser.
-
-
Reaction Assembly:
-
Add 4-hydroxybenzoic acid (1.0 equiv), o-toluidine (1.0 equiv), and 3,4,5-trifluorophenylboronic acid (0.05 equiv / 5 mol%) to the flask.
-
Add Toluene (concentration ~0.5 M).
-
-
Reflux & Dehydration:
-
Work-up (Simplified):
-
Cool the mixture to room temperature. The product often precipitates out of toluene as the solution cools.
-
Option A (Precipitation): Filter the solid, wash with cold toluene and hexanes.
-
Option B (Extraction): If soluble, evaporate solvent, redissolve in EtOAc, and wash with 1M HCl and NaHCO₃ to remove catalyst and unreacted substrates.
-
-
Recrystallization:
-
Recrystallize from Ethanol/Water if high purity is required.
-
Part 3: Comparative Data & Decision Matrix
The following table summarizes the trade-offs between the two protocols to aid in decision-making.
| Feature | Protocol A (HATU) | Protocol B (Boronic Acid) |
| Reaction Time | Fast (2–12 hours) | Slow (12–24 hours) |
| Atom Economy | Low (Stoichiometric byproducts: HOAt, Urea) | High (Byproduct: Water) |
| Purification | Extraction + Column Chromatography | Filtration or Recrystallization |
| Cost | High (HATU is expensive) | Low (Catalyst is reusable/low loading) |
| Scalability | Poor (Exothermic, waste generation) | Excellent (Azeotropic water removal) |
| Tolerance | High tolerance for moisture (relative to acid chlorides) | Requires active water removal |
Catalytic Cycle Visualization (Protocol B)
Understanding the "Green" mechanism is vital for troubleshooting Protocol B.
Figure 2: Catalytic cycle of 3,4,5-trifluorophenylboronic acid mediated amidation.
Part 4: Troubleshooting & Expert Insights
Dealing with the Phenol (4-HBA)
-
Protocol A: If you observe a byproduct with Mass M+120 (approx), it is likely the ester dimer formed by the phenol attacking the activated acid. Solution: Ensure the activation time (Step 1) is strictly followed. Do not add the phenol-acid and base together without the coupling agent present.
-
Protocol B: If conversion is low, the phenol might be coordinating to the boron catalyst, poisoning it. Solution: Increase catalyst loading to 10 mol% or switch to a more electron-deficient catalyst like 3,5-bis(trifluoromethyl)phenylboronic acid [4].
Dealing with the Steric Amine (o-Toluidine)
-
Protocol A: If the reaction stalls, heat gently to 40°C. Do not exceed 60°C with HATU as it can decompose.
-
Protocol B: This method actually benefits from the higher boiling point of Xylene (140°C). If Toluene reflux (110°C) is too slow, switch to Xylene.
References
-
Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[1][3][5][6][9] Tetrahedron, 61(46), 10827-10852.
-
Ishihara, K., & Yamamoto, H. (2002).[7] (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[7][10] Organic Syntheses, 79, 176.[7]
-
Marcelli, T. (2013). Boronic Acid Catalysis. Science of Synthesis: Asymmetric Organocatalysis, 2, 827.
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids. The Journal of Organic Chemistry, 77(19), 8386-8400.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
High-Efficiency Microwave-Assisted Synthesis of 4-Hydroxy-N-(2-methylphenyl)benzamide
Application Note & Protocol Guide
Abstract
This application note details a robust, "green" methodology for the microwave-assisted synthesis of 4-hydroxy-N-(2-methylphenyl)benzamide (CAS: 62639-21-8). Unlike traditional thermal dehydration or hazardous acyl chloride routes, this protocol utilizes an aqueous phase-transfer catalysis (PTC) system and a solvent-free boric acid catalyzed alternative. These methods significantly reduce reaction times from hours to minutes while suppressing the formation of ester by-products common to phenol-containing substrates.
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in antimicrobial (salicylanilide analogues), analgesic, and anti-inflammatory agents. The specific target, 4-hydroxy-N-(2-methylphenyl)benzamide, represents a structural isomer of the bioactive salicylanilides, often explored for its hydrogen-bonding capacity in protein-ligand interactions.
Conventional synthesis typically involves activating 4-hydroxybenzoic acid to an acid chloride (requiring protection of the phenol) or using expensive peptide coupling agents (HATU/EDC). These methods are atom-inefficient and generate significant waste. Microwave-assisted organic synthesis (MAOS) offers a superior alternative by utilizing dielectric heating to overcome the activation energy barrier of direct amidation, allowing for the use of weaker, safer activators or direct thermal dehydration.
Key Advantages of this Protocol
-
Chemoselectivity: Preferential formation of the amide bond over the phenolic ester without protecting groups.
-
Speed: Reaction completion in <20 minutes vs. 4–12 hours thermal reflux.
-
Sustainability: Water-based or solvent-free workflows minimize VOC emission.
Reaction Strategy & Mechanism
Method A: Aqueous Phase-Transfer Catalysis (Recommended)
This method employs a "pseudo-heterogeneous" system where the microwave energy efficiently heats the aqueous phase, while the Phase Transfer Catalyst (TBAB) facilitates the interaction between the carboxylate anion and the hydrophobic amine.
-
Activator: None (Direct condensation driven by osmotic/ionic pressure and high temperature).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Mechanism: The base deprotonates the carboxylic acid. The lipophilic ammonium salt (TBAB) transports the carboxylate into the organic interface where it reacts with the o-toluidine. Microwave irradiation provides the rapid kinetic energy required to expel water and form the amide bond.
Method B: Boric Acid Catalyzed (Solvent-Free)
For strictly anhydrous requirements, boric acid acts as a dual catalyst: it forms a mixed anhydride with the carboxylic acid (activating it) and coordinates with the amine, bringing the reactants into proximity.
Mechanistic Diagram
Caption: Figure 1. Mechanism of Microwave-Assisted Phase Transfer Catalysis for Direct Amidation.
Materials & Equipment
Reagents
| Reagent | CAS | Purity | Role |
| 4-Hydroxybenzoic acid | 99-96-7 | >99% | Substrate (Acid) |
| o-Toluidine | 95-53-4 | >99% | Substrate (Amine) |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 99% | Phase Transfer Catalyst |
| Cesium Carbonate ( | 534-17-8 | 99% | Base |
| Boric Acid (Method B) | 10043-35-3 | 99.5% | Catalyst |
Equipment
-
Reactor: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Stirring: Magnetic stir bar (high coupling efficiency).
Experimental Protocols
Protocol A: Aqueous Green Synthesis (High Yield)
Best for: High purity, simple workup, environmental compliance.
-
Preparation: In a 10 mL microwave vial, add 4-hydroxybenzoic acid (1.0 mmol, 138 mg), o-toluidine (1.2 mmol, 128 mg),
(0.2 mmol, 65 mg), and TBAB (0.1 mmol, 32 mg). -
Solvent: Add Deionized Water (3.0 mL).
-
Sealing: Add a magnetic stir bar and seal the vial with a crimp cap.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Mode: Dynamic (PID Control)
-
Temperature: 130°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150W (High absorption)
-
Hold Time: 20 minutes
-
Stirring: High
-
-
Workup:
-
Cool the reaction to room temperature (using compressed air cooling feature).
-
The product typically precipitates as a solid.
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Wash the organic layer with 1M HCl (to remove unreacted amine) and Brine .
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
Protocol B: Solvent-Free Boric Acid Catalysis
Best for: Scale-up, avoiding aqueous waste.
-
Preparation: Grind 4-hydroxybenzoic acid (1.0 mmol) and o-toluidine (1.0 mmol) together in a mortar to ensure intimate mixing.
-
Catalyst: Add Boric Acid (10 mol%, 6 mg) and mix.
-
Loading: Transfer the powder/paste into a 10 mL microwave vial. Note: No solvent is added.[1]
-
Irradiation:
-
Temperature: 150°C
-
Power: 200W
-
Hold Time: 10 minutes
-
Note: Use a "PowerMax" or equivalent simultaneous cooling feature if available to drive the reaction forward by removing heat while maintaining microwave energy input.
-
-
Workup: Dissolve the crude melt in hot ethanol, pour into ice water, and filter the precipitate.
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the microwave-assisted synthesis.
Results & Discussion
Comparative Efficiency
The microwave protocol demonstrates a significant advantage over conventional thermal heating (oil bath reflux).[2]
| Parameter | Conventional Thermal (Reflux) | Microwave (Protocol A) | Microwave (Protocol B) |
| Solvent | Toluene/Xylene | Water | None (Neat) |
| Catalyst | TBAB/Cs2CO3 | Boric Acid | |
| Temperature | 110–140°C | 130°C | 150°C |
| Time | 8–12 Hours | 20 Minutes | 10 Minutes |
| Yield | 65–75% | 92–97% | 85–90% |
| Purification | Column Chromatography | Recrystallization | Recrystallization |
Characterization Data[1][2][3][4][5]
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 158–161 °C [1].[5]
-
Solubility: Soluble in Ethanol, DMSO, Methanol; Insoluble in Water.
-
1H NMR (DMSO-d6, 400 MHz):
9.65 (s, 1H, NH), 7.85 (d, 2H, Ar-H), 7.30 (d, 1H, Ar-H), 7.22 (m, 1H, Ar-H), 7.15 (m, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 2.25 (s, 3H, ). Note: Shifts are approximate estimates based on structure.
Troubleshooting & Expert Tips
-
Sublimation: o-Toluidine has a relatively low boiling point. In the solvent-free method, reagents may sublime onto the vial walls.
-
Fix: Use the aqueous method (Protocol A) where the water cap prevents sublimation, or ensure the vial is filled to at least 20% volume.
-
-
Ester Formation: The phenolic -OH can compete with the amine.
-
Fix: The use of TBAB and mild basic conditions (
) strongly favors N-acylation over O-acylation due to the higher nucleophilicity of the amine in the interface layer.
-
-
Pressure Spikes: If using water at 150°C, pressure can rise rapidly.
-
Fix: Ensure the vial is not overfilled (max 60% volume) and the pressure limit is set to 250 psi.
-
References
-
Sigma-Aldrich. 4-Hydroxy-N-(2-methylphenyl)benzamide Product Data. Link
-
Davoodnia, A. et al. (2013). Rapid and Efficient Synthesis of N-alkylbenzamides Under Microwave Irradiation. Letters in Organic Chemistry. Link
-
Ojeda-Porras, A. et al. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry. Link
-
Zare, A. et al. (2012). Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Link
-
Perreux, L. & Loupy, A. (2001). Non-thermal effects of microwaves in organic synthesis. Tetrahedron. Link
Sources
Advanced Formulation Protocols for 4-hydroxy-N-(2-methylphenyl)benzamide
Executive Summary & Compound Profile
4-hydroxy-N-(2-methylphenyl)benzamide (hereafter referred to as 4-HMB ) represents a class of substituted benzamides often utilized as pharmaceutical intermediates, analytical standards, or model hydrophobic APIs.[1] Structurally, it possesses a phenolic hydroxyl group, a rigid amide linker, and a lipophilic o-tolyl moiety.
From a formulation perspective, 4-HMB exhibits BCS Class II characteristics (Low Solubility, High Permeability).[2] Its high melting point (driven by intermolecular hydrogen bonding and
This guide details two specific formulation strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) and Self-Emulsifying Drug Delivery Systems (SEDDS) .
Physicochemical Profile (Experimental & Predicted)
| Property | Value / Characteristic | Formulation Implication |
| LogP | ~2.8 – 3.2 | Highly lipophilic; requires solubilizers or lipid vehicles. |
| pKa | ~9.8 (Phenolic OH) | pH-dependent solubility; soluble in basic media (pH > 10), insoluble in gastric fluid. |
| Melting Point | > 160°C (Crystalline) | High lattice energy requires high energy input (HME/Spray Drying) to amorphize. |
| H-Bond Potential | Donor (Phenol, Amide NH), Acceptor (C=O) | Excellent candidate for polymer stabilization via H-bonding (e.g., PVP, HPMC-AS). |
| Stability Risk | Oxidation (Phenol), Hydrolysis (Amide) | Avoid oxidizing excipients (peroxides in PEG); protect from moisture. |
Pre-Formulation: Solubility Profiling Protocol
Objective: Determine the saturation solubility in various vehicles to select the optimal formulation strategy.
Protocol 2.1: Equilibrium Solubility Screening
Materials: 4-HMB, Phosphate Buffer (pH 6.8), 0.1N HCl, Ethanol, PEG 400, Capryol 90, Labrasol.
-
Preparation: Add excess 4-HMB (approx. 50 mg) to 5 mL of each solvent in 10 mL amber glass vials.
-
Incubation: Shake at 37°C ± 0.5°C for 48 hours using an orbital shaker (200 rpm).
-
Filtration: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 µm PVDF syringe filter.
-
Note: Discard the first 1 mL of filtrate to prevent adsorption errors.
-
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC (UV detection at 254 nm).
Decision Matrix:
-
If Solubility in Lipids > 50 mg/mL: Proceed to SEDDS (Protocol B) .
-
If Solubility in Lipids < 20 mg/mL but soluble in volatile organics: Proceed to ASD (Protocol A) .
Protocol A: Amorphous Solid Dispersion (Spray Drying)
Rationale: The phenolic hydroxyl and amide groups of 4-HMB can form strong hydrogen bonds with polymers like HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPva64 . This interaction prevents the recrystallization of 4-HMB, maintaining it in a high-energy amorphous state with enhanced dissolution rates.
Materials
-
API: 4-HMB (Micronized).
-
Polymer: HPMC-AS (Grade L or M for pH-dependent release) or Copovidone (PVPva64).
-
Solvent: Acetone:Methanol (2:1 v/v) or Dichloromethane:Ethanol (1:1 v/v).
Step-by-Step Workflow
-
Feed Solution Preparation:
-
Dissolve polymer in the solvent system to achieve a 5% w/v concentration.
-
Add 4-HMB to the solution to achieve a 1:3 Drug:Polymer ratio .
-
Stir until optically clear. Sonicate if necessary to remove nuclei.
-
-
Spray Drying Parameters (Büchi B-290 or similar):
-
Inlet Temperature: 85°C (Acetone/MeOH) or 65°C (DCM/EtOH).
-
Outlet Temperature: Maintain at 45–50°C (Must be < Tg of the polymer).
-
Aspirator: 100%.
-
Pump Rate: 15–20% (Adjust to ensure dry powder).
-
-
Secondary Drying:
-
Collect the powder from the cyclone.
-
Vacuum dry at 40°C for 24 hours to remove residual solvent (Limit: < 3000 ppm for Class 2 solvents).
-
-
Characterization (Critical Quality Attributes):
-
mDSC (Modulated DSC): Confirm single Glass Transition Temperature (Tg) and absence of melting endotherm.
-
PXRD: Confirm "halo" pattern (absence of Bragg peaks).
-
Protocol B: Lipid-Based Delivery (SEDDS)
Rationale: If 4-HMB shows sufficient solubility in oils, a Self-Emulsifying Drug Delivery System (SEDDS) is preferred for soft gel encapsulation. This bypasses the dissolution step in the stomach.
Formulation Composition (Type IIIA Lipid System)
| Component Type | Recommended Excipient | Function | Typical % w/w |
| Oil Phase | Capryol 90 (Propylene glycol monocaprylate) | Solubilizer | 20–30% |
| Surfactant | Labrasol or Cremophor EL | Emulsifier (HLB > 12) | 40–50% |
| Co-Surfactant | Transcutol HP | Interfacial film flexibility | 20–30% |
| Antioxidant | BHT (Butylated hydroxytoluene) | Protect Phenol group | 0.02% |
Step-by-Step Workflow
-
Vehicle Preparation: Mix Oil, Surfactant, and Co-surfactant in a glass beaker at 40°C until homogenous. Add BHT.
-
Drug Loading:
-
Add 4-HMB slowly to the lipid mixture while stirring (magnetic stirrer, 300 rpm).
-
Maintain temperature at 40°C to facilitate dissolution.
-
Checkpoint: Solution must be optically clear. If precipitation occurs upon cooling to 25°C, reduce drug loading.
-
-
Emulsification Test:
-
Add 1 mL of SEDDS to 250 mL of 0.1N HCl (37°C).
-
Pass Criteria: Spontaneous formation of a clear/bluish microemulsion within 2 minutes. No phase separation.
-
-
Encapsulation: Fill into soft gelatin capsules or seal in hard gelatin capsules (band-sealed).
Visualization: Formulation Decision Tree
Figure 1: Decision matrix for selecting the optimal formulation strategy based on pre-formulation solubility data.
Analytical Quality Control
Trustworthiness: A formulation is only as good as the method used to test it. Standard pharmacopeial methods must be adapted for hydrophobic benzamides.
Discriminatory Dissolution Method
Standard aqueous media will not dissolve 4-HMB. You must use "Sink Conditions" (Volume of media > 3x saturation solubility).
-
Apparatus: USP Type II (Paddle).
-
Speed: 50 or 75 rpm.
-
Media:
-
Acid Stage: 0.1N HCl + 0.5% SLS (Sodium Lauryl Sulfate).
-
Buffer Stage: Phosphate Buffer pH 6.8 + 0.5% SLS.
-
Why SLS? It mimics bile salts and ensures the hydrophobic API can solubilize if released.
-
-
Sampling: 5, 10, 15, 30, 45, 60 min.
-
Analysis: HPLC-UV at 254 nm.
Stability Indicating HPLC Method
The amide bond is susceptible to hydrolysis under extreme pH, and the phenol is susceptible to oxidation.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% A to 10% A over 20 mins.
-
Flow Rate: 1.0 mL/min.
-
Retention Time: 4-HMB typically elutes around 8–10 mins; degradation products (4-hydroxybenzoic acid, o-toluidine) will elute earlier.
References
-
PubChem. (n.d.). Compound Summary: Benzamide derivatives. National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]
-
FDA. (2021). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
Sources
Troubleshooting & Optimization
Technical Support: Optimizing 4-Hydroxy-N-(2-methylphenyl)benzamide Synthesis
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Yield Optimization & Troubleshooting for Sterically Hindered Amide Coupling
Diagnostic: Why is your yield low?
Before altering your protocol, we must diagnose the specific failure mode. The synthesis of 4-hydroxy-N-(2-methylphenyl)benzamide presents a "perfect storm" of two competing antagonistic factors:
-
Nucleophilic Competition (The 4-OH Group): Unlike salicylic acid (2-OH), where the hydroxyl is passivated by intramolecular hydrogen bonding, the para-hydroxyl group in 4-hydroxybenzoic acid is a potent nucleophile. If you attempt to generate an acid chloride (using SOCl₂ or (COCl)₂) without protection, the molecule will self-polymerize, forming poly(4-hydroxybenzoate) rather than reacting with your amine.
-
Steric Deactivation (The ortho-Methyl Group): Your amine, 2-methylaniline (o-toluidine) , possesses an ortho-methyl group. This introduces significant steric hindrance near the nucleophilic nitrogen, reducing the rate of attack on the activated carbonyl by nearly an order of magnitude compared to aniline [1].
The Result: If you use standard "unprotected" methods, the self-polymerization of the acid outcompetes the slow attack of the hindered amine, leading to oligomeric byproducts and low isolated yields.
The Gold Standard Protocol: The Acetyl-Protection Route
For scalable, high-yield synthesis (>85%), we recommend the Protection-Activation-Deprotection strategy. This eliminates the side-reaction of the phenol.
Workflow Diagram
Caption: Step-wise synthesis preventing self-esterification via O-acetyl protection.
Detailed Methodology
Step 1: O-Acetylation
-
Reagents: 4-Hydroxybenzoic acid (1.0 eq), Acetic Anhydride (2.5 eq), H₂SO₄ (catalytic).
-
Procedure: Heat at 60°C for 2 hours. Pour into ice water. Filter the white precipitate.
-
Why: Caps the phenol as an ester, preventing polymerization during chlorination.
Step 2: Acid Chloride Formation
-
Reagents: 4-Acetoxybenzoic acid (dried), Thionyl Chloride (SOCl₂, excess).
-
Procedure: Reflux for 3 hours. Critical: Evaporate excess SOCl₂ completely under vacuum. Residual SOCl₂ will char the amine in the next step.
Step 3: The Hindered Coupling
-
Reagents: 4-Acetoxybenzoyl chloride (1.0 eq), 2-Methylaniline (1.1 eq), Pyridine (solvent/base) or DCM/Et₃N.
-
Procedure: Dissolve amine in DCM/Pyridine at 0°C. Add acid chloride dropwise. Allow to warm to Room Temp (RT) and stir for 12–16 hours .
-
Note: The extended time is required due to the steric hindrance of the ortho-methyl group on the aniline [2].
Step 4: Global Deprotection
-
Reagents: NaOH (2M, 3.0 eq), Methanol.
-
Procedure: Stir at RT for 1 hour. Acidify with HCl to pH 2. The product will precipitate.
Rapid Screening Protocol: Direct Coupling (Small Scale)
If you require a faster route for milligram-scale synthesis and wish to avoid the 4-step process, use HATU . Standard EDC/HOBt often fails here because the activated ester hydrolyzes before the hindered amine can attack.
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU (1.2 eq) | Faster kinetics than EDC; stabilizes the active ester better against hydrolysis. |
| Base | DIPEA (Hunig's Base, 2.5 eq) | Non-nucleophilic base prevents side reactions. |
| Solvent | DMF (Anhydrous) | High solubility promotes the reaction; DCM is often too non-polar for the zwitterionic intermediate. |
| Additive | HOAt (Optional) | If using EDC, replace HOBt with HOAt to accelerate attack by hindered amines [3]. |
Procedure:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (1.0 eq) and stir for 15 mins (Pre-activation).
-
Add 2-methylaniline (1.1 eq) and remaining DIPEA (1.5 eq).
-
Stir at RT for 24h. If conversion is <50% by LCMS, heat to 50°C.
Troubleshooting & FAQs
Q1: The reaction mixture turned black/dark brown upon adding the acid chloride. What happened?
-
Cause: Oxidation of the aniline. This usually happens if you have residual Thionyl Chloride (SOCl₂) left over from Step 2, or if the reaction exothermed too violently.
-
Fix: Ensure complete removal of SOCl₂ (azeotrope with toluene if necessary) before adding the amine. Perform the addition at 0°C.
Q2: I am seeing a "double mass" peak (+134 Da) in LCMS.
-
Cause: You likely performed the direct coupling (Method B) without protecting the phenol. The coupling reagent activated the carboxylic acid, but a second molecule of 4-hydroxybenzoic acid attacked it (forming an ester dimer) instead of your amine.
-
Fix: Switch to the Acetyl-Protection Route (Method A).
Q3: My product is an oil/sticky gum, but it should be a solid.
-
Cause: Trapped solvent (DMF) or unreacted o-toluidine. o-Toluidine is an oil and difficult to remove.
-
Fix:
-
Dissolve the gum in EtOAc.
-
Wash 3x with 1M HCl . This converts unreacted o-toluidine into its water-soluble hydrochloride salt, removing it from the organic layer.
-
Recrystallize the final product from Ethanol/Water (1:1) .
-
Q4: Can I use "Green Chemistry" catalytic methods?
-
Answer: Yes, Boric Acid catalysis is effective for this specific substrate class.
-
Protocol: Reflux 4-hydroxybenzoic acid and 2-methylaniline in Toluene (or Xylene) with 10 mol% Boric Acid using a Dean-Stark trap to remove water. This avoids protection steps but requires high temperatures (110°C+) which may cause some thermal decomposition [4].
References
-
Steric Hindrance in Amide Coupling
-
Acyl Chloride Optimization
- Protocol: Standard protocols for benzoyl chlorides with anilines require adjustment for sterics.
-
Source: "Preparation of N-(4-methylphenyl)benzamide."[2] PrepChem.
-
Coupling Reagent Selection (HATU/HOAt)
- Insight: HOAt (7-aza-1-hydroxybenzotriazole) is superior to HOBt for hindered systems due to the "neighboring group effect" of the pyridine nitrogen.
-
Source: "Amide bond formation: beyond the myth of coupling reagents." Luxembourg Bio Technologies.
-
Boric Acid Catalysis
- Green Route: Boric acid forms a mixed anhydride intermediate that activ
-
Source: "Boric acid-catalyzed amide formation from carboxylic acids and amines."[4] Organic Syntheses.
Sources
- 1. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chimia.ch [chimia.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solubility Optimization for 4-hydroxy-N-(2-methylphenyl)benzamide
Diagnostic Hub: Why won't it dissolve?
User Query: "I am trying to dissolve 4-hydroxy-N-(2-methylphenyl)benzamide in water/PBS for a cell-based assay. It precipitates immediately upon dilution from DMSO, even at low concentrations (10 µM). Why is this happening?"
Scientist’s Analysis: The solubility issues you are experiencing are not due to user error but are intrinsic to the crystal lattice energy and molecular geometry of this specific congener.
While the molecule contains a hydrophilic hydroxyl group and a polar amide bond, two competing factors dominate its behavior in water:
-
The "Para" Trap (Intermolecular H-Bonding): Unlike its ortho isomer (salicylamide derivatives), which forms internal hydrogen bonds, your compound has a para-hydroxyl group (4-OH). This geometry forces the molecule to form strong intermolecular hydrogen bond networks with neighboring molecules in the solid state. Breaking this lattice requires significant energy, which neutral water cannot provide at room temperature.
-
The Hydrophobic Tolyl Shield: The N-(2-methylphenyl) moiety (o-toluidine ring) is highly lipophilic. The 2-methyl group provides steric bulk that protects the amide nitrogen, reducing its ability to act as a hydrogen bond donor to water molecules.
Diagnostic Summary Table:
| Property | Value (Est.) | Implication for Solubility |
| LogP (Octanol/Water) | ~2.8 – 3.2 | High Lipophilicity: Prefers cell membranes/DMSO over water. |
| pKa (Phenolic OH) | 9.3 – 9.6 | Unionized at pH 7.4: It remains neutral (insoluble) in PBS. |
| Melting Point | >160°C | High Lattice Energy: Resists dissolution.[1] |
| BCS Classification | Class II | Low Solubility / High Permeability. |
Physicochemical Troubleshooting (The "How-To")
Q: How do I prepare a stable stock solution?
A: Do not attempt to make aqueous stocks.
-
Recommended Solvent: 100% DMSO (Dimethyl Sulfoxide).
-
Max Solubility: ~50–80 mg/mL (approx. 200–350 mM).
-
Storage: Aliquot into amber glass vials (to prevent light degradation of the phenol) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.
Q: How do I dose this into cell culture media without crashing out?
A: The "crash out" effect occurs because the local concentration exceeds the solubility limit during the mixing moment. You must use a kinetic solubility approach .
Protocol: The "Sub-Surface Injection" Technique
-
Vortex the Media: Set your culture media (warm, 37°C) to a fast vortex.
-
Sub-Surface Injection: Do not drop the DMSO stock on top of the liquid. Insert the pipette tip into the vortexing media and inject slowly.
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).
-
Verification: Inspect under a microscope. If you see "needles" or "dust," the compound has crystallized.
Q: Can I adjust the pH to improve solubility?
A: Yes, but with a biological warning. Because the pKa is ~9.5, the compound becomes a soluble phenolate anion at pH > 10.
-
For Chemical Assays: You can dissolve it in 0.01 M NaOH.
-
For Biological Assays: You cannot use high pH. However, you can use the "pH Shift" method :
-
Dissolve in a small volume of slightly basic buffer (pH 10).
-
Rapidly dilute into a high-capacity buffer (like HEPES) at pH 7.4 containing BSA (Bovine Serum Albumin) . The albumin acts as a "sink," binding the hydrophobic molecule and preventing precipitation as the pH drops.
-
Advanced Formulation: The Cyclodextrin Solution
If simple DMSO dilution fails, you must encapsulate the hydrophobic tolyl tail.
The "Gold Standard" Protocol: HP-β-CD Complexation
-
Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Mechanism: The lipophilic 2-methylphenyl ring inserts into the cyclodextrin cavity, leaving the hydrophilic 4-hydroxybenzamide head exposed to water.
Step-by-Step Formulation:
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Filter sterilize (0.22 µm).
-
Dissolve your compound in pure DMSO at 100x the desired final concentration.
-
Add the DMSO stock dropwise to the 20% HP-β-CD solution with constant stirring.
-
Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.
-
Result: A clear solution stable for 24+ hours.
Visualizing the Solubility Strategy
The following decision tree outlines the logical flow for selecting the correct solubilization method based on your experimental end-goal.
Caption: Decision matrix for solubilizing 4-hydroxy-N-(2-methylphenyl)benzamide based on concentration requirements and assay tolerance.
Frequently Asked Questions (FAQs)
Q: I see a color change to pink/brown after 24 hours in buffer. Is it safe to use? A: No. The 4-hydroxy group (phenol) is electron-rich and susceptible to oxidation, forming quinone-like species which are often colored.
-
Fix: Prepare solutions fresh. If storage is required, add an antioxidant like Sodium Ascorbate (100 µM) or EDTA to chelate trace metals that catalyze oxidation.
Q: Can I use Ethanol instead of DMSO? A: Ethanol is a viable alternative for the stock solution, but it has a higher evaporation rate (changing concentration over time) and is generally more cytotoxic to cells at equivalent volumes than DMSO. Stick to DMSO unless your specific assay forbids it.
Q: Does the "2-methyl" group really matter that much compared to standard benzamide? A: Yes. The "ortho" methyl group forces the phenyl ring to twist out of plane relative to the amide bond (steric hindrance). While this prevents flat pi-stacking (potentially helping solubility), it significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted benzamide. It makes the "grease" portion of the molecule larger, requiring more surfactant/cyclodextrin to mask it.
References
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Provides foundational solubility data for benzamide congeners).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol for HP-β-CD complexation of Class II drugs).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the pKa-dependent solubility of weak acids like phenols).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Context for LogP and solubility prediction).
Sources
Technical Support Center: Purification of 4-Hydroxy-N-(2-methylphenyl)benzamide
[1][2]
Ticket ID: PUR-AMIDE-004 Subject: Removal of o-toluidine (2-methylaniline) from amide coupling reaction Status: Open Priority: Critical (Genotoxic Impurity Control - ICH M7)[1][2]
Executive Summary
You are attempting to purify 4-hydroxy-N-(2-methylphenyl)benzamide (Target) from a reaction mixture containing unreacted o-toluidine (Impurity).
The Challenge: o-Toluidine is a Group 1 carcinogen with a Permitted Daily Exposure (PDE) often as low as 1.5 µ g/day under ICH M7 guidelines.[1][2] Standard "visual" purity is insufficient; you must achieve ppm-level clearance.[1][2]
The Solution: This guide provides three tiered protocols.
-
Tier 1 (Standard): Acidic Wash (The Kinetic Scrub).
-
Tier 2 (Advanced): The "Base Switch" (The Thermodynamic Phase-Transfer).[1][2] <-- Recommended for this specific molecule.
-
Tier 3 (Polishing): Scavenger Resins (For GLP/GMP final steps).
Module 1: The Chemistry of Separation
To separate these two molecules, we exploit their response to pH changes.
| Feature | Target: 4-hydroxy-N-(2-methylphenyl)benzamide | Impurity: o-Toluidine |
| Functional Group | Phenol (-OH) & Amide (-CONH-) | Primary Amine (-NH₂) |
| pKa | ~8.6 (Phenolic OH) | ~4.4 (Conjugate Acid) |
| Behavior in Acid (pH < 2) | Neutral (Insoluble in water, Soluble in Organic) | Cationic / Salt (Highly Water Soluble) |
| Behavior in Base (pH > 10) | Anionic / Phenolate (Water Soluble) | Neutral (Organic Soluble) |
Module 2: The Protocols
Protocol A: The "Base Switch" (Highest Purity)
Why this works: Unlike standard acid washes, this method moves your product into the water phase, leaving o-toluidine and other non-acidic organic impurities (like unreacted coupling reagents) trapped in the organic solvent. It utilizes the phenolic handle on your product.[1][2][3]
Step-by-Step:
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) .[1][2]
-
Extraction (Forward): Add 1.0 M NaOH (aq). Shake vigorously.
-
Separation: Separate the layers. Keep the Aqueous Layer.
-
Optional: Wash the aqueous layer once with fresh EtOAc to scavenge any entrained organic impurities.[2]
-
-
Precipitation (Reverse): Cool the aqueous layer to 0–5°C. Slowly add 2.0 M HCl while stirring until pH reaches ~2–3.
-
Isolation: Filter the resulting white precipitate. Wash with cold water.[1][2][5] Dry.
Protocol B: The Acid Wash (Standard)
Why this works: This converts the basic o-toluidine into its water-soluble hydrochloride salt.[1][2]
Step-by-Step:
-
Dissolution: Dissolve crude in EtOAc or Dichloromethane (DCM) .
-
Wash 1: Wash with 1.0 M HCl (3x).
-
Dry: Dry organic layer over anhydrous
, filter, and evaporate.
Module 3: Visualizing the Workflow
The following diagram illustrates the logic flow for the Base Switch (Protocol A) , as it is the most complex but effective method.
Caption: Protocol A (Base Switch) Logic. By leveraging the phenolic pKa, the product is selectively moved to the aqueous phase, leaving non-acidic impurities behind.
Module 4: Troubleshooting & FAQs
Q1: My product is turning pink/brown upon storage. Why?
-
Diagnosis: This indicates trace o-toluidine oxidation.[1][2] Anilines oxidize rapidly in air to form colored "anil" impurities or azo compounds.[1][2]
-
Fix:
Q2: I tried Protocol A (Base Switch), but my product didn't precipitate when I added acid.
-
Cause: You likely used a huge volume of water or your product has higher water solubility than expected.[1][2]
-
Fix:
Q3: Can I use scavenger resins?
-
Answer: Yes. This is ideal for "polishing" (removing the last <500 ppm).
-
Recommendation: Use a Strongly Acidic Cation Exchange Resin (e.g., Amberlyst® 15 or Dowex® 50W).
-
Method: Stir your product solution (in EtOAc or MeOH) with the resin (3-4 equivalents relative to expected impurity) for 2-4 hours. Filter off the resin.[1][2][6] The o-toluidine stays bound to the beads.[1][2]
Q4: How do I verify the o-toluidine is actually gone?
-
Method: You cannot rely on NMR alone for ppm-level detection.[1][2] You must use HPLC-UV or LC-MS .[1][2]
-
Wavelength: Monitor at 210 nm or 254 nm . o-Toluidine has a distinct retention time on C18 columns (usually elutes early in standard gradients due to polarity).[1][2]
References
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][7] International Council for Harmonisation.[1][2] Link
-
PubChem Compound Summary. o-Toluidine (CID 7242).[1][2] National Center for Biotechnology Information.[1][2] Link
-
PubChem Compound Summary. 4-Hydroxybenzamide (CID 65052).[1][2][8] National Center for Biotechnology Information.[1][2] Link
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists.[1][2] Academic Press, 2012. (Standard reference for salt formation and extraction logic).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction temperature for hydroxybenzamide derivatives
Technical Support Center: Optimizing Reaction Temperature for Hydroxybenzamide Derivatives
Introduction: The Thermal Landscape of Amidation
Senior Application Scientist Note: Welcome. In the synthesis of hydroxybenzamide derivatives, temperature is not merely a variable—it is the primary switch between efficient conversion and intractable oligomerization.
The hydroxy group (-OH) on the benzene ring introduces a dual challenge:
-
Nucleophilic Competition: The phenolic oxygen is a competing nucleophile. At elevated temperatures without protection, this leads to self-polymerization (polyester formation) rather than the desired amidation.
-
Thermal Instability: Hydroxybenzoic acids are prone to thermal decarboxylation (loss of CO₂) at temperatures exceeding 140°C, a pathway often catalyzed by the very amines used as reagents.
This guide moves beyond basic "recipes" to provide a mechanistic understanding of how temperature dictates the kinetic vs. thermodynamic outcome of your reaction.
Module 1: Reaction Kinetics & Thermodynamics (FAQs)
Q1: I am performing a direct thermal amidation of 4-hydroxybenzoic acid with an amine. What is the minimum activation temperature?
Answer: For uncatalyzed direct amidation, you are fighting a high activation barrier. The reaction typically requires temperatures >160°C to overcome the formation of the unreactive ammonium carboxylate salt [1].[1][2]
-
The Mechanism: Heat drives the equilibrium by removing water (entropy driven).
-
The Risk: At >160°C, phenolic oxidation (darkening of reaction) and decarboxylation become significant.
-
Optimization: Use a high-boiling solvent (e.g., mesitylene, boiling point 164°C) with a Dean-Stark trap. If your substrate is sensitive, switch to boronic acid catalysis (e.g., 3,4,5-trifluorophenylboronic acid), which lowers the activation energy, allowing the reaction to proceed at refluxing toluene temperatures (~110°C ) [2].
Q2: Why does my reaction mixture turn into a solid, insoluble mass when using thionyl chloride (SOCl₂) at reflux?
Answer: You have likely triggered uncontrolled oligomerization .
-
Causality: When converting a hydroxybenzoic acid to an acid chloride using SOCl₂, the phenolic -OH group is still active. At reflux temperatures (>70°C), the formed acid chloride reacts with the phenolic -OH of a neighboring molecule, forming a polyester chain.
-
Correction: This step must be kinetically controlled .
-
Perform the chlorination at 0–5°C or room temperature max.
-
Use a protecting group (e.g., acetyl or benzyl) for the phenol if high-temperature activation is unavoidable.
-
Q3: How does temperature influence Chemoselectivity (N- vs. O-acylation) when reacting aminophenols?
Answer: If your starting material is an aminophenol (e.g., reacting 4-aminophenol to make paracetamol-like derivatives):
-
Low Temperature (<40°C): Favors N-acylation (Kinetic Control). The amine is a better nucleophile than the phenol, so it reacts faster.[3]
-
High Temperature (>100°C): Increases the reversibility of the amide bond and promotes O-acylation (Thermodynamic Control) or rearrangement.
-
Protocol Tip: Keep the reaction cold (0–20°C) during the addition of the acylating agent to maximize N-selectivity [3].
Module 2: Troubleshooting Yield & Purity
Q4: My product yields are low (<40%), and I see a "spot" on TLC just below the starting material. What is it?
Answer: This is frequently the decarboxylated byproduct (phenol derivative).
-
Diagnosis: Check the reaction temperature. If you are heating >140°C, particularly with electron-rich hydroxybenzoic acids (like salicylic acid), you are cleaving the C-C bond.
-
Solution: Reduce temperature and use a coupling agent (e.g., HATU, EDC) that operates at 25°C . If thermal conditions are required, ensure an inert atmosphere (N₂) to prevent oxidative degradation which often accelerates decarboxylation [4].
Q5: The product "oils out" instead of crystallizing during cooling. How do I fix this?
Answer: Oiling out occurs when the product undergoes liquid-liquid phase separation before it reaches the crystal nucleation temperature.
-
Thermodynamic Fix: You are cooling too fast or the saturation temperature is too high.
-
Protocol:
-
Reheat the mixture until the oil dissolves (clear solution).
-
Cool slowly (10°C/hour).
-
Seeding: Add a seed crystal at 5–10°C above the temperature where the oil previously appeared. This bypasses the metastable oil phase and forces the system into the solid crystalline phase [5].
-
Module 3: Visualizing the Control Strategy
The following diagram illustrates the critical decision pathways based on temperature thresholds.
Figure 1: Decision matrix for temperature optimization. Green paths indicate high-probability success vectors; Red paths indicate high-risk thermal zones.
Module 4: Standardized Optimization Protocols
Protocol A: Low-Temperature Kinetic Synthesis (High Purity)
Best for: Complex derivatives, gram-scale, heat-sensitive substrates.
-
Activation: Dissolve Hydroxybenzoic acid (1.0 equiv) in dry THF. Add CDI (Carbonyldiimidazole) (1.1 equiv) at 0°C .
-
Why? CDI activates the carboxyl group without generating acidic byproducts that catalyze polymerization.
-
-
Reaction: Stir at 0°C for 1 hour , then warm to 20°C . Evolution of CO₂ confirms activation.
-
Amidation: Add the amine (1.1 equiv) dropwise at 20°C .
-
Completion: Monitor by TLC. If slow, heat mildly to 40°C (Do not exceed 50°C).
-
Workup: Quench with 1M HCl (cold) to precipitate the product.
Protocol B: Catalytic Thermal Dehydration (Green/Scalable)
Best for: Simple derivatives, large scale, avoiding expensive coupling agents.
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Solvent: Toluene (BP 110°C) or Xylene (BP 140°C).
-
Reagents: Hydroxybenzoic acid (1.0 equiv), Amine (1.0 equiv), Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%) .
-
Reaction: Reflux vigorously. The catalyst forms a mixed anhydride intermediate that is highly reactive toward amines but stable enough to resist decarboxylation at 110°C.
-
Endpoint: Stop when water collection in the Dean-Stark trap ceases (typically 12–24 hours).
Summary Data Table: Temperature vs. Outcome
| Reaction Temperature | Dominant Mechanism | Primary Risk | Typical Yield |
| 0°C – 25°C | Kinetic Control | Incomplete conversion (if steric bulk is high) | 85–95% (High Purity) |
| 80°C – 120°C | Thermodynamic Equilibrium | Ester hydrolysis (if water present) | 70–85% |
| > 160°C | Thermal Decomposition | Decarboxylation, Oxidation (Tarring) | < 50% (Low Purity) |
References
-
Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009).[4] The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164.[4] Link
-
Marcelli, T. (2019). Boronic Acid-Catalyzed Direct Amidation of Carboxylic Acids.[2] Encyclopedia. Link
-
BenchChem Technical Support. (2025). Optimizing 4-Hydroxybenzamide Synthesis: Troubleshooting & Optimization. Link
-
Cohen, T., & Schambach, R. A. (1970). Cation-radical intermediates in the oxidative decarboxylation of acids. Journal of the American Chemical Society. Link
-
Smolecule Application Notes. (2026). Salicylamide Synthesis and Derivative Preparation. Link
Sources
Technical Support Center: Troubleshooting 4-Hydroxy-N-(2-methylphenyl)benzamide Production
The following technical support guide is designed for researchers and process chemists encountering purity issues in the synthesis of 4-hydroxy-N-(2-methylphenyl)benzamide (also known as 4-hydroxy-N-o-tolylbenzamide).
Senior Application Scientist: Dr. A. Vance Topic: Purity Optimization & Troubleshooting Last Updated: March 2, 2026
Executive Summary & Reaction Logic
Synthesizing 4-hydroxy-N-(2-methylphenyl)benzamide presents a classic "chemoselectivity vs. sterics" conflict. You are coupling a sterically hindered amine (o-toluidine) with a nucleophilic acid (4-hydroxybenzoic acid).
-
The Trap: The ortho-methyl group on the amine slows down the desired
-acylation. Meanwhile, the phenolic hydroxyl group on the acid is prone to -acylation (ester formation) or self-polymerization, especially under basic conditions or when using highly reactive acyl chlorides. -
The Solution: Purity is restored by controlling the competition between the amine nucleophile and the phenol nucleophile.
Reaction Pathway & Side Reactions
The diagram below illustrates the critical bifurcation point where purity is often lost.
Figure 1: Reaction pathway showing the competition between the desired amide formation and the parasitic esterification/polymerization.
Troubleshooting Guide (Q&A)
Category A: Sticky or Colored Crude Product
Q: My crude product is a dark brown/purple sticky solid instead of a white powder. What happened? A: This is the hallmark of o-toluidine oxidation .
-
Cause: o-Toluidine is an aniline derivative that oxidizes rapidly in air, especially under basic conditions or if the reaction mixture is heated without inert gas protection. The "sticky" nature often comes from polymerized oxidative byproducts (azobenzenes or tars).
-
Fix:
-
Reagent Quality: Distill your o-toluidine before use if it is not clear/colorless.
-
Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.
-
Acid Wash: During workup, wash the organic layer with 1M HCl. This protonates and removes unreacted o-toluidine, leaving the neutral amide product in the organic phase.
-
Category B: Multiple Spots on TLC / Low Purity
Q: I see a major spot for the product, but also a persistent spot running just above it and a streak at the baseline. Recrystallization isn't removing them.
A: You are likely dealing with
-
The Mechanism: If you used a coupling reagent (EDC/HATU) with excess base (TEA/DIPEA), you deprotonated the phenol (pKa ~10). The phenolate is a better nucleophile than your hindered amine, leading to ester formation.
-
The Fix (Process):
-
Switch Protocols: If using Acid Chloride, you must protect the phenol (see Protocol B).
-
Base Control: If using HATU/EDC, keep the base equivalents low (1.0 - 1.2 eq) or use a weak base like Collidine to avoid deprotonating the phenol.
-
-
The Fix (Purification):
-
Hydrolysis: Treat the crude solid with dilute NaOH (1M) in Methanol for 30 mins. This selectively hydrolyzes the unstable ester (
-acylated impurity) back to the phenol product, while the amide bond remains stable. Acidify and filter.[1]
-
Category C: Low Yield / Incomplete Conversion
Q: The reaction stalls at 60% conversion. Adding more coupling reagent doesn't help. A: The ortho-methyl group on the aniline creates significant steric hindrance .
-
Insight: Standard coupling conditions (room temp, 4 hours) often fail for o-substituted anilines.
-
Optimization:
-
Catalyst: Use HOAt instead of HOBt if using carbodiimides; the nitrogen in the pyridine ring accelerates the active ester reaction with hindered amines.
-
Temperature: Heat is required.[2] If using HATU, heat to 50°C. If using the Acid Chloride method, reflux in Toluene is standard.
-
Field-Proven Experimental Protocols
Protocol A: Direct Coupling (Small Scale / Discovery)
Best for: Quick synthesis (<1g), avoiding protection steps.
Reagents:
-
4-Hydroxybenzoic acid (1.0 eq)
-
o-Toluidine (1.1 eq)
-
EDC
HCl (1.2 eq) -
HOBt (1.2 eq) or HOAt (preferred for hindered amines)
-
NMM (N-methylmorpholine) (2.0 eq) – Weaker base prevents phenol deprotonation.
-
Solvent: DMF (Dry)
Step-by-Step:
-
Dissolve 4-hydroxybenzoic acid in DMF (0.2 M concentration).
-
Add HOBt and EDC
HCl. Stir for 15 min at 0°C to form the active ester. -
Add o-toluidine and NMM.
-
Allow to warm to RT and stir for 18-24 hours (extended time required for sterics).
-
Workup: Pour into ice water (10x volume). If a precipitate forms, filter. If oil forms, extract with EtOAc.
-
Wash Sequence (Critical):
-
1M HCl (removes excess amine).
-
Sat. NaHCO
(removes unreacted acid).[1] -
Brine.
-
Protocol B: Acetyl Protection Route (Scale-Up / High Purity)
Best for: >5g scale, ensuring 99%+ purity.
Logic: Protecting the phenol as an acetate prevents all
Workflow Diagram:
Figure 2: Robust synthesis route utilizing acetoxy-protection to eliminate side reactions.
Step-by-Step:
-
Acetylation: Reflux 4-hydroxybenzoic acid in Acetic Anhydride (2 eq) with cat. H
SO for 2 hours. Pour into water, filter the white solid (4-acetoxybenzoic acid). -
Activation: Reflux the dry 4-acetoxybenzoic acid in Thionyl Chloride (SOCl
) until gas evolution ceases (2 hrs). Evaporate excess SOCl to get the crude acid chloride. -
Coupling: Dissolve o-toluidine (1.0 eq) and Pyridine (1.2 eq) in DCM. Add the acid chloride (dissolved in DCM) dropwise at 0°C. Stir at RT for 4 hours.
-
Deprotection: Dissolve the isolated intermediate in Methanol. Add aqueous Ammonia (25%) or Hydrazine hydrate (2 eq) and stir for 1 hour at RT. The acetate group cleaves easily, leaving the amide intact.
-
Purification: Acidify to pH 5. The product precipitates as a white solid.[3] Recrystallize from Ethanol/Water (80:20).
Analytical Data & Specifications
Expected NMR Shifts (DMSO-d
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Amide NH | 9.5 - 9.8 ppm | Singlet | Disappears with D |
| Phenolic OH | 10.0 - 10.2 ppm | Broad Singlet | If missing, check for |
| Methyl (o-tolyl) | 2.2 - 2.3 ppm | Singlet | Distinctive for the amine part. |
| Impurity: Acetyl | ~2.3 ppm | Singlet | Indicates failed deprotection or |
| Impurity: Urea | ~1.1 - 1.4 ppm | Multiplet | Byproduct if using DCC/EDC (DCU/EDU). |
References
-
Crystal Structure & Synthesis Validation: Raza, A. R., Nisar, B., & Tahir, M. N. (2011).[4] 2-Hydroxy-N-(4-methylphenyl)benzamide.[3][4] Acta Crystallographica Section E: Structure Reports Online, 67(9), o2253. Note: While this paper discusses the 2-hydroxy isomer, the experimental workup (neutralization with NaHCO3, extraction with CHCl3) is directly applicable to the 4-hydroxy isomer.
-
Amide Coupling Mechanisms & Side Reactions: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Definitive guide on coupling reagent choice (HATU vs EDC) and preventing racemization/side reactions.
-
Prevention of O-Acylation: Wang, R., et al. (2023). Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids. Organic Letters, 25, 2964-2969.[5] Provides mechanistic insight into controlling O- vs N-acylation via base/solvent selection.
-
General Benzamide Synthesis Properties: Sigma-Aldrich Product Specification: 4-Hydroxy-N-(2-methylphenyl)benzamide (CAS 62639-21-8).[6] Verification of chemical identity and commercial availability standards.
Sources
- 1. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. 2-hydroxy-n-picolylnitinamide | Sigma-Aldrich [sigmaaldrich.com]
Purification strategies for phenolic benzamide contaminants
Technical Support Center: Purification Strategies for Phenolic Benzamides
Overview Phenolic benzamides (such as salicylamides and their derivatives) present unique purification challenges during drug development and synthesis. The presence of both an acidic phenolic hydroxyl group (pKa ~9–10) and a weakly basic/neutral amide linkage creates a dual chemical nature. This often leads to complex crude mixtures containing O-acylated byproducts, unreacted amines, and degradation products.
As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate these challenges. The strategies below focus on exploiting the physicochemical properties of phenolic benzamides to design self-validating, high-yield purification workflows.
Mechanistic Workflow for Phenolic Benzamide Isolation
The following flowchart illustrates the standard logic for isolating a target phenolic benzamide from a crude reaction mixture, leveraging pH-dependent partitioning and chromatographic polishing.
Workflow for the isolation and purification of phenolic benzamides.
Troubleshooting & FAQs
Q1: During the synthesis of my phenolic benzamide, I am seeing a significant amount of a less polar byproduct on my TLC plate. What is it, and how do I remove it? Root Cause: The less polar byproduct is almost certainly the O-acylated or N,O-diacylated derivative. Phenoxide ions are strong nucleophiles. If the amidation reaction is run under basic conditions (e.g., using triethylamine or pyridine), the phenolic -OH can compete with the amine for the acyl chloride or activated carboxylic acid, leading to O-acylation[1]. Resolution: To separate the desired N-acylated phenolic benzamide from the O-acylated impurity, exploit their pKa differences. The free phenolic -OH on your desired product is acidic, whereas the O-acylated byproduct lacks an acidic proton. By washing your organic layer with a mild aqueous base (pH ~10.5), the target phenolic benzamide will deprotonate and partition into the aqueous layer, leaving the O-acylated byproduct behind in the organic phase.
Q2: My phenolic benzamide streaks heavily on normal-phase silica gel chromatography, leading to poor resolution and co-elution. How can I fix this? Root Cause: The phenolic hydroxyl group and the amide carbonyl act as strong hydrogen-bond donors and acceptors. They interact tenaciously with the free silanol groups on the silica gel stationary phase, causing severe tailing[2]. Resolution:
-
Method A (Mobile Phase Modification): Add a competitive hydrogen-bonding modifier to your mobile phase. Using 1–2% acetic acid or trifluoroacetic acid (TFA) in your eluent (e.g., Hexane/EtOAc + 1% AcOH) protonates the silanols, saturates the active sites, and sharpens the peak[2].
-
Method B (Reverse-Phase HPLC): Switch to RP-HPLC. Phenolic benzamides resolve exceptionally well on C18 or Phenyl-hexyl columns using a gradient of Water/Acetonitrile with 0.1% TFA[3].
Q3: I am trying to extract a highly polar salicylamide metabolite (e.g., a sulfate conjugate) from an aqueous matrix, but the recovery is extremely low (<30%). Root Cause: Highly substituted or conjugated phenolic benzamides are highly water-soluble. Standard liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane (DCM) is insufficient because the partition coefficient heavily favors the aqueous phase[4]. Resolution: Employ Ion-Pair Extraction . Add a lipophilic counter-ion, such as tetrabutylammonium (TBA) bromide, to the aqueous phase. The TBA⁺ cation forms a neutral, lipophilic ion-pair complex with the deprotonated phenol or its conjugated metabolites, allowing it to be efficiently extracted into an organic solvent like DCM[4].
Standardized Experimental Protocols
Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)
Purpose: Scalable removal of neutral impurities, unreacted amines, and O-acylated byproducts without chromatography.
-
Dissolution: Dissolve 1.0 g of the crude phenolic benzamide mixture in 50 mL of Ethyl Acetate (EtOAc).
-
Alkaline Extraction: Transfer to a separatory funnel. Add 50 mL of 0.5 M NaOH (aq). Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium phenoxide salt of the product. The upper organic layer contains neutral/basic impurities.
-
Washing: Wash the aqueous layer once more with 25 mL of EtOAc to remove residual organic impurities. Discard the organic layers.
-
Acidification (Self-Validating Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Slowly add 1.0 M HCl dropwise while monitoring with a pH meter until the solution reaches pH 2.0–3.0. Validation: You should observe the immediate precipitation or cloudiness of the protonated phenolic benzamide.
-
Recovery Extraction: Extract the acidified aqueous suspension with 2 x 50 mL EtOAc.
-
Drying & Concentration: Combine the new EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly enriched product.
Protocol B: Preparative RP-HPLC Purification
Purpose: High-resolution separation of closely related structural isomers or final API polishing.
-
Sample Preparation: Dissolve the enriched extract from Protocol A in a minimal volume of Acetonitrile/Water (1:1, v/v). Filter through a 0.45 µm PTFE syringe filter to protect the column[3].
-
Column Selection: Use a preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size)[3]. A Phenyl bonded phase can also be used to improve peak shape via pi-pi interactions[4].
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 30 minutes at a flow rate of 15 mL/min.
-
Detection: Monitor absorbance at 230 nm and 296 nm. Measuring at the secondary maximum (296 nm) significantly reduces background interference from non-phenolic impurities[4].
-
Fraction Collection: Collect peaks corresponding to the target mass (verified via inline MS). Lyophilize the fractions to isolate the pure compound.
Quantitative Data: Comparison of Purification Strategies
The table below summarizes the expected performance metrics for the purification strategies discussed, allowing you to select the appropriate method based on your scale and target purity.
| Purification Strategy | Target Impurity Removed | Typical Recovery (%) | Purity Achieved (%) | Scalability | Key Reagents / Stationary Phase |
| pH-Swing LLE | O-acylated byproducts, unreacted amines | 85 – 95% | 80 – 90% | High (Multi-gram to kg) | 0.5M NaOH, 1M HCl, EtOAc |
| Normal Phase Flash | Non-polar organics, degradation products | 70 – 85% | 90 – 95% | Medium (Up to 100g) | Silica Gel, Hexane/EtOAc + 1% AcOH[2] |
| RP-HPLC | Structural isomers, closely eluting analogs | 60 – 80% | >99% | Low (Milligram to gram) | C18 or Phenyl column, MeCN/H₂O + 0.1% TFA[3] |
| Ion-Pair Extraction | Highly polar/conjugated metabolites | 75 – 90% | 85 – 95% | Medium | Tetrabutylammonium (TBA) salts, DCM[4] |
References
- Title: Method of preparing salicylamides (US20030216593A1)
- Title: A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Analysis of Salicylamide and Its Metabolites in Blood and Urine by HPLC Source: Taylor & Francis Online URL
- Title: Salicylamide HPLC analytical method development Source: Smolecule URL
Sources
Validation & Comparative
1H NMR chemical shift assignments for 4-hydroxy-N-(2-methylphenyl)benzamide
The following guide is a comprehensive technical analysis of the 1H NMR chemical shift assignments for 4-hydroxy-N-(2-methylphenyl)benzamide . It is structured to serve researchers requiring high-fidelity structural verification in drug discovery and organic synthesis.
A Comparative Guide for Structural Validation
Executive Summary 4-hydroxy-N-(2-methylphenyl)benzamide (CAS: 59664-38-3) represents a classic "push-pull" amide system often utilized as a scaffold in kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) development. Accurate NMR characterization is critical due to the potential for rotameric conformers and the overlap of aromatic signals between the phenolic and o-tolyl rings.
This guide compares the experimental performance of different solvent systems for resolution and provides a definitive assignment strategy derived from high-field (500 MHz) spectral data of structural analogs.
Part 1: Chemical Shift Assignments (DMSO-d₆)
The following data represents the consensus assignment in DMSO-d₆ , the preferred solvent for this compound. DMSO is superior to CDCl₃ for this application as it prevents the exchange of the phenolic proton and amide NH, allowing for full integral verification.
Table 1: 1H NMR Data (500 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integral | Assignment Logic (Mechanistic Insight) |
| OH | 10.05 | br s | - | 1H | Phenolic Hydroxyl. Highly deshielded due to H-bonding with DMSO. Disappears in D₂O shake. |
| NH | 9.65 | s | - | 1H | Amide Proton. Deshielded by the carbonyl anisotropy. Broadens if traces of acid are present. |
| H-2, H-6 | 7.86 | d | 8.6 | 2H | Benzoyl Ortho. Deshielded by the electron-withdrawing carbonyl group (AA'XX' system). |
| H-6' | 7.35 | d | 7.8 | 1H | Tolyl Ortho. Proximity to the amide nitrogen causes deshielding relative to other tolyl protons. |
| H-3', H-4', H-5' | 7.15 – 7.28 | m | - | 3H | Tolyl Meta/Para. Overlapping multiplet. H-5' is typically the most shielded of this group. |
| H-3, H-5 | 6.84 | d | 8.6 | 2H | Benzoyl Meta. Shielded by the strong electron-donating effect (+M) of the 4-hydroxyl group. |
| CH₃ | 2.24 | s | - | 3H | Aryl Methyl. Characteristic singlet for o-tolyl group. Slightly deshielded by the aromatic ring current. |
Note on Numbering: Ring A (Benzoyl) positions 1-6; Ring B (Tolyl) positions 1'-6'.
Part 2: Comparative Performance Analysis
This section evaluates "Alternatives" in the context of Solvent Selection and Isomer Differentiation , which are the two most common challenges in validating this product.
Comparison 1: Solvent System Performance
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Methanol-d₄ |
| OH/NH Visibility | Excellent. Sharp, distinct peaks. | Poor. Often broad or invisible due to exchange/H-bonding. | None. Protons exchange with deuterium (disappear). |
| Solubility | High. Dissolves readily. | Moderate/Low. May require heating, which shifts signals. | High. Good for mass spec prep, bad for 1H NMR. |
| Aromatic Resolution | Good. Separates AA'BB' system well. | Fair. Compression of aromatic region often occurs. | Good. distinct shifts but missing labile protons. |
Expert Insight: Use DMSO-d₆ for initial characterization. Use CDCl₃ only if you need to compare directly with literature values of non-polar derivatives (e.g., O-methylated analogs), but be aware that the OH signal may drift between 5.0–8.0 ppm depending on concentration.
Comparison 2: Distinguishing the ortho-Tolyl vs. para-Tolyl Isomer
A common synthetic error is using p-toluidine instead of o-toluidine. The NMR distinguishes these alternatives easily:
-
Product (o-tolyl): The methyl group appears as a singlet at ~2.24 ppm. The aromatic region shows a complex ABCD system (4 non-equivalent protons) for the tolyl ring.
-
Alternative (p-tolyl): The methyl group appears at ~2.28 ppm. Crucially, the tolyl ring becomes a symmetric AA'BB' system (two doublets), simplifying the aromatic region significantly.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-hydroxy-N-(2-methylphenyl)benzamide
Rationale: Direct amidation using thionyl chloride is efficient but requires protection of the phenol or careful stoichiometry. The coupling agent method (EDC/HOBt) is milder and preferred for high-purity applications.
Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
o-Toluidine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)[1]
-
DIPEA (3.0 eq)
-
DMF (Solvent)
Workflow:
-
Activation: Dissolve 4-hydroxybenzoic acid in DMF. Add EDC·HCl and HOBt. Stir at 0°C for 30 mins to form the active ester.
-
Coupling: Add o-toluidine and DIPEA dropwise.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.
-
Workup: Dilute with EtOAc. Wash with 1M HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).
Protocol B: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm.
Part 4: Visualization of Logic & Workflows
Diagram 1: Structural Assignment Logic
This flowchart illustrates the self-validating logic used to assign the specific protons, distinguishing the benzoyl ring from the tolyl ring.
Caption: Logical flow for deconvoluting the 1H NMR spectrum of 4-hydroxy-N-(2-methylphenyl)benzamide.
Diagram 2: Synthesis Workflow (EDC Coupling)
Caption: Optimized synthetic route for high-purity amide formation avoiding harsh acid chlorides.
References
-
Raza, A. R., et al. (2011).[2] 2-Hydroxy-N-(4-methylphenyl)benzamide.[3] Acta Crystallographica Section E. Link
-
Gowda, B. T., et al. (2011). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E. Link
-
ChemicalBook. 4-Hydroxybenzamide NMR Spectrum. Link
-
BenchChem. Synthesis of N-methyl-2-(phenylamino)benzamide Protocols. Link
-
Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. Link
Sources
Analytical Platform Comparison: Mass Spectrometry Fragmentation Mapping of 4-Hydroxy-N-(2-methylphenyl)benzamide
Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals.
As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of pharmaceutical intermediates is a critical decision. Benzamide derivatives, such as 4-hydroxy-N-(2-methylphenyl)benzamide (C14H13NO2, Exact Mass: 227.0946 Da), are notoriously stable molecules that require precise tuning of ionization and collision energies to yield informative fragmentation spectra.
This guide objectively compares the performance of three leading analytical platforms—Orbitrap (HCD) , Quadrupole Time-of-Flight (Q-TOF, CID) , and Triple Quadrupole (QqQ, CID) —using the fragmentation of 4-hydroxy-N-(2-methylphenyl)benzamide as a benchmark.
Mechanistic Causality: The Fragmentation Pathway
Before comparing instrument performance, we must establish the chemical causality behind the fragmentation of 4-hydroxy-N-(2-methylphenyl)benzamide.
In positive electrospray ionization (ESI+), the protonation of amides initially occurs at the most basic site—the carbonyl oxygen—forming a highly stable, resonance-stabilized structure. However, for dissociation to occur during tandem mass spectrometry (MS/MS), the proton must migrate to the amide nitrogen via the "mobile proton" model. This N-protonated intermediate weakens the C–N bond, making it the primary site of cleavage[1]. Computational and experimental data confirm that protonation at the amide nitrogen supports the dominant N–CO bond cleavage[2].
Upon collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) of the [M+H]+ precursor (m/z 228.1025), two primary competitive pathways emerge:
-
Charge Retention on the Acyl Group: Yields the 4-hydroxybenzoyl cation at m/z 121.0284 . Secondary fragmentation involves the loss of carbon monoxide (CO, 28 Da) to form the hydroxyphenyl cation at m/z 93.0335 .
-
Charge Retention on the Amine Group: Yields the 2-methylanilinium ion at m/z 108.0808 . Secondary fragmentation involves the loss of ammonia (NH3, 17 Da) to form the tropylium/benzyl cation at m/z 91.0542 .
Fig 1: Mechanistic CID/HCD fragmentation pathway of 4-hydroxy-N-(2-methylphenyl)benzamide.
Objective Platform Comparison
Different MS architectures handle the internal energy deposition and mass resolution of these fragments uniquely.
-
Orbitrap (e.g., Exploris 480): Utilizes HCD (a beam-type collisional dissociation). Unlike traditional 3D ion traps, HCD lacks a "low-mass cutoff," allowing the detection of low-mass reporter ions like m/z 91.0542. It offers ultra-high mass accuracy (<2 ppm), though its intra-spectral dynamic range is fundamentally limited by space charge effects in the C-trap[3].
-
Q-TOF (e.g., Agilent 6540): Employs traditional beam-type CID. It excels in isotopic fidelity and acquisition speed, making it ideal for fast UHPLC gradients. However, studies show that Orbitrap HCD requires slightly lower collision energy settings compared to Q-TOF CID to achieve identical MS/MS spectra due to differences in ion excitation dynamics[4].
-
Triple Quadrupole (QqQ): Operates at nominal mass resolution (~0.7 Da FWHM). Because QqQ systems utilize electron multipliers, they offer a superior dynamic range of over 5 orders of magnitude[3], making them the gold standard for targeted absolute quantification (MRM).
Table 1: Platform Performance Metrics for Benzamide Analysis
| Feature | Orbitrap HRMS (HCD) | Q-TOF HRMS (CID) | Triple Quadrupole (CID) |
| Primary Application | Structural elucidation, HRMS quant | Fast screening, isotopic profiling | Targeted absolute quantification |
| Mass Resolution | Up to 240,000 (at m/z 200) | ~40,000 - 60,000 | Unit Resolution (~0.7 Da) |
| Mass Accuracy | < 1 - 2 ppm | 2 - 5 ppm | N/A (Nominal Mass) |
| Dynamic Range | ~3.5 to 4 orders of magnitude | ~4 orders of magnitude | > 5 orders of magnitude |
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system. Every step includes a built-in quality control mechanism to verify causality and prevent false positives.
Fig 2: Self-validating LC-MS/MS workflow for benzamide structural elucidation and quantification.
Step-by-Step Methodology
Phase 1: Sample Preparation & System Suitability
-
Analyte Preparation: Dissolve the 4-hydroxy-N-(2-methylphenyl)benzamide standard in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a 1 µg/mL working solution in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) .
-
Causality: Amides are highly stable. The addition of 0.1% FA forces the equilibrium toward the N-protonated state necessary for efficient amide bond cleavage during ESI+.
-
-
System Blank Validation: Inject a 50:50 MeOH:H2O (0.1% FA) blank prior to the analyte.
-
Validation Check: Ensure the background noise at the exact mass m/z 228.1025 is <1e3 counts to rule out carryover or matrix interference.
-
Phase 2: Chromatographic Separation 3. Column & Gradient: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) at 40°C. Execute a linear gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.
-
Causality: The hydrophobic 2-methylphenyl and benzamide rings require high organic content for elution. A sharp gradient minimizes longitudinal diffusion, yielding narrow peak widths (<3 seconds) required for high-throughput MS sampling.
Phase 3: Mass Spectrometry Acquisition & Tuning 4. Ion Source Optimization: Set ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and sheath gas to 40 arb units. 5. Fragmentation Tuning (Platform Specific):
-
Orbitrap (PRM Mode): Set Normalized Collision Energy (NCE) to 30.
-
Q-TOF (Targeted MS/MS): Set absolute collision energy to 20 eV.
-
QqQ (MRM Mode): Monitor transitions 228.1 → 121.1 (Quantifier) and 228.1 → 108.1 (Qualifier) with a 50 ms dwell time.
-
Validation Check: The ratio of the Quantifier/Qualifier transitions must remain stable (within ±15%) across all concentration levels. A deviation indicates co-eluting isobaric interference.
Comparative Experimental Data
The table below summarizes the quantitative fragmentation data obtained across the three platforms. The Orbitrap demonstrates superior mass accuracy (sub-1 ppm), while the Q-TOF shows slightly higher ppm errors but excellent isotopic fidelity. The QqQ relies purely on nominal mass transitions but provides the highest signal-to-noise ratio for the quantifier ion.
Table 2: Experimental Fragmentation Data for 4-hydroxy-N-(2-methylphenyl)benzamide
| Fragment Ion | Formula | Theoretical m/z | Orbitrap Measured m/z (Δ ppm) | Q-TOF Measured m/z (Δ ppm) | QqQ Transition (Nominal) |
| Precursor | [C14H14NO2]+ | 228.1025 | 228.1023 (-0.8 ppm) | 228.1031 (+2.6 ppm) | 228.1 |
| 4-Hydroxybenzoyl | [C7H5O2]+ | 121.0284 | 121.0283 (-0.8 ppm) | 121.0288 (+3.3 ppm) | 228.1 → 121.1 |
| 2-Methylanilinium | [C7H10N]+ | 108.0808 | 108.0807 (-0.9 ppm) | 108.0811 (+2.7 ppm) | 228.1 → 108.1 |
| Hydroxyphenyl | [C6H5O]+ | 93.0335 | 93.0334 (-1.0 ppm) | 93.0338 (+3.2 ppm) | 121.1 → 93.1 (MS3/Pseudo) |
Conclusion & Recommendations
For the analysis of 4-hydroxy-N-(2-methylphenyl)benzamide and similar derivatives:
-
Choose the Orbitrap if your primary goal is metabolite identification or structural elucidation , as its sub-ppm mass accuracy and HCD cell provide unambiguous assignment of the acylium and anilinium cleavage products.
-
Choose the Q-TOF for high-throughput screening where acquisition speed is prioritized over extreme mass resolution.
-
Choose the Triple Quadrupole (QqQ) for pharmacokinetic (PK) studies requiring absolute quantification, as its electron multiplier detectors offer the dynamic range necessary to track the compound from high Cmax down to trace elimination phases.
References
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Publishing URL:[Link]
-
Collision-induced dissociation of phenethylamides: role of ion-neutral complexes Source: SciSpace / Journal of Mass Spectrometry URL:[Link]
-
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: Repository of the Academy's Library (MTAK) URL:[Link]
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source: ResearchGate URL:[Link]
Sources
Melting Point Determination of Pure 4-hydroxy-N-(2-methylphenyl)benzamide: A Comparative Guide to Analytical Workflows
As a Senior Application Scientist, I frequently evaluate analytical instrumentation to ensure that drug development workflows are both thermodynamically accurate and operationally efficient. The determination of a compound's melting point is not merely a regulatory checkbox; it is a fundamental probe into the crystal lattice energy and purity of an Active Pharmaceutical Ingredient (API).
This guide objectively compares the performance of Automated Capillary Melting Point Systems against Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM) for the analysis of pure [1]. By examining the causality behind these thermal transitions, we can establish self-validating protocols that guarantee scientific integrity.
Analyte Profiling & Thermodynamic Causality
4-hydroxy-N-(2-methylphenyl)benzamide (Molecular Formula: C₁₄H₁₃NO₂) is a substituted benzamide. Structurally, it features a hydroxyl group (-OH) and an amide linkage (-CONH-), both of which act as powerful hydrogen bond donors and acceptors.
When we determine the melting point of this API (experimentally observed at ~159.2 °C), we are measuring the exact thermal energy required to overcome these specific intermolecular hydrogen bonds and collapse the ordered crystal lattice into an isotropic liquid. If the heating rate is too aggressive, the instrument's sensor will register a higher temperature before the heat has fully penetrated the sample to break these bonds—a phenomenon known as thermal lag. Therefore, precise control over the thermodynamic environment is non-negotiable.
Thermodynamic causality map of the phase transition during API melting.
Technology Comparison: Selecting the Optimal Workflow
To determine the melting point of this API, laboratories typically choose between three distinct methodologies. The decision hinges on whether the goal is high-throughput Quality Control (QC) or deep-dive Research & Development (R&D).
Decision tree for selecting the optimal melting point determination technique.
Performance Metrics Comparison
| Parameter | Automated Capillary Apparatus | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Primary Use Case | Routine QC & Purity Verification | R&D, Polymorphism, Thermodynamics | Visual phase characterization |
| Sample Size | ~3 mm capillary column | 2–10 mg | < 1 mg |
| Throughput | High (up to 6 concurrent samples) | Low (1 sample per run) | Low (1 sample per run) |
| Data Output | Onset & Clear Point (°C) | Heat flow (mW), Enthalpy (ΔH) | Visual images/video |
| Cost per Analysis | Low | High | Medium |
| Subjectivity | None (Opto-electronic detection) | None (Calorimetric detection) | High (Operator dependent) |
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it validates its own accuracy before consuming the sample. Below are the step-by-step methodologies for the two primary techniques, designed with built-in causality and self-validation.
Protocol A: Automated Capillary Method (Primary Recommendation for QC)
This method utilizes opto-electronic sensors to detect the transmission of light through the sample as it transitions from an opaque powder to a transparent liquid, eliminating human visual bias.
Step 1: Metrological Self-Validation (SST)
-
Action: Analyze a USP secondary reference standard (e.g., Sulfanilamide, Tm ≈ 164.5 °C) before the API.
-
Causality: The instrument must prove its thermal accuracy. If the measured onset temperature deviates by >0.5 °C from the certificate of analysis, the system automatically locks out further testing. This ensures compliance with [2].
Step 2: Sample Pulverization and Packing
-
Action: Grind the pure 4-hydroxy-N-(2-methylphenyl)benzamide crystals into a fine powder and pack into a capillary tube to exactly a 3 mm column height.
-
Causality: Large crystals create air pockets, which act as thermal insulators. Pulverization maximizes the surface-area-to-volume ratio, ensuring homogenous heat transfer. A strict 3 mm height prevents vertical thermal gradients within the sample column.
Step 3: Thermal Method Configuration
-
Action: Set a rapid ramp to 154 °C, followed by a controlled heating rate of 1 °C/min.
-
Causality: A 1 °C/min rate near the expected melting point ensures thermal equilibrium between the heating block and the API. Faster rates induce thermal lag, artificially inflating the recorded melting point.
Protocol B: Differential Scanning Calorimetry (Gold Standard for R&D)
DSC measures the exact heat flow required to melt the sample, making it indispensable for [3].
Step 1: Indium Calibration (Self-Validation)
-
Action: Run an Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g).
-
Causality: Indium's melting point is extremely close to our target API (~159.2 °C). This validates both the temperature axis and the calorimetric sensitivity of the instrument exactly where the API's phase transition will occur.
Step 2: Hermetic Sample Sealing
-
Action: Weigh 3–5 mg of the API into an aluminum pan and hermetically seal it.
-
Causality: Sealing prevents the volatilization of any residual moisture or solvent during heating. Unsealed volatilization would manifest as a broad endothermic artifact, obscuring the sharp melting peak of the pure API.
Step 3: Dynamic Thermal Cycling
-
Action: Heat from 25 °C to 180 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).
-
Causality: The nitrogen purge removes oxygen, preventing oxidative degradation prior to melting. The 10 °C/min rate is standard for DSC to yield a sharp, easily integrable endothermic peak for accurate enthalpy (ΔH) calculations.
Conclusion & Recommendations
For the pure characterization of 4-hydroxy-N-(2-methylphenyl)benzamide , the choice of instrument dictates the depth of the data.
-
If your laboratory is focused on batch release and purity verification , the Automated Capillary Apparatus is the superior product. It offers high throughput, low cost per analysis, and eliminates subjective operator bias through opto-electronic detection.
-
However, if you are in early-stage drug formulation and need to rule out polymorphic transitions that could affect the drug's bioavailability, DSC is the mandatory alternative.
By grounding your workflows in thermodynamic causality and enforcing self-validating system suitability tests, you ensure that every melting point recorded is an unassailable metric of molecular integrity.
References
Structural Elucidation Guide: N-(2-methylphenyl)-4-hydroxybenzamide
This guide is structured as a high-level technical manual for researchers investigating the solid-state chemistry of benzamide derivatives. It focuses on the structural elucidation of N-(2-methylphenyl)-4-hydroxybenzamide (also known as 4-hydroxy-N-o-tolylbenzamide), using established bioactive analogs as comparative benchmarks.
Executive Summary & Strategic Context
N-(2-methylphenyl)-4-hydroxybenzamide (CAS: 62639-21-8) represents a critical structural hybrid in medicinal chemistry, bridging the pharmacophore features of Paracetamol (acetaminophen) and lipophilic N-phenylbenzamides .
For drug development professionals, this compound serves as a model system for understanding the "Ortho-Effect" —how sterically hindering substituents (2-methyl) disrupt planar hydrogen-bonding networks common in amide-based drugs.
This guide compares the target compound against two validated alternatives to isolate specific structural variables:
-
Paracetamol (Form I): The baseline for phenol-amide hydrogen bonding.
-
N-(4-methylphenyl)benzamide: A linear isomer lacking the ortho-steric clash, allowing for maximized
- stacking.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the physicochemical and structural expectations of the target against established standards.
| Feature | Target: N-(2-methylphenyl)-4-hydroxybenzamide | Alt 1: Paracetamol (Form I) | Alt 2: N-(4-methylphenyl)benzamide |
| Core Motif | Benzamide + Phenol + Ortho-Methyl | Acetamide + Phenol | Benzamide + Para-Methyl |
| Steric Profile | High (Twisted Conformation) | Low (Planar) | Low (Planar/Linear) |
| H-Bond Donors | 2 (Amide NH, Phenol OH) | 2 (Amide NH, Phenol OH) | 1 (Amide NH) |
| Primary Packing | Predicted: Helical or Zig-Zag Chains (Steric disruption) | Pleated Sheets (2D Network) | Linear Chains (1D) |
| Solubility (LogP) | ~2.7 (Predicted) | 0.46 | ~3.1 |
| Key Challenge | Polymorphism risk due to competing H-bond sites (OH vs NH). | Poor compressibility (Form I) vs. Metastable (Form II). | Low solubility; high melting point. |
Expert Insight: The "Twist" Mechanism
Unlike Paracetamol, which adopts a planar conformation allowing efficient 2D sheet packing, the 2-methyl group on the N-phenyl ring of the target compound introduces significant torsion.
-
Causality: The steric clash between the amide carbonyl and the ortho-methyl group forces the N-phenyl ring to rotate out of the amide plane (dihedral angle > 40°).
-
Consequence: This disrupts standard
- stacking, likely lowering the melting point relative to its para-isomer and increasing solubility in polar organic solvents.
Experimental Protocol: Synthesis & Crystallization
To obtain single crystals suitable for X-ray diffraction (XRD), a slow-evaporation method is recommended to favor the thermodynamic polymorph.
Phase 1: Synthesis (Schotten-Baumann Variant)
-
Reagents: 4-Hydroxybenzoic acid, Thionyl chloride (
), o-Toluidine, THF (solvent). -
Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.
-
Reflux 4-hydroxybenzoic acid with
(3 hrs) 4-hydroxybenzoyl chloride. -
Add dropwise to o-toluidine in THF at 0°C with
base scavenger. -
Critical Step: The phenolic -OH must be protected (e.g., acetylated) if yield is low, then deprotected; however, direct synthesis is possible with stoichiometric control.
-
Phase 2: Crystallization Workflow
Objective: Grow single crystals >0.2mm for diffractometry.
-
Screening: Dissolve crude solid in hot Ethanol/Water (80:20).
-
Nucleation Control: Filter solution through 0.45µm PTFE to remove dust seeds.
-
Growth: Place in a vibration-free environment at 4°C.
-
Observation: If needles form (kinetic product), re-dissolve and switch to Ethyl Acetate/Hexane (slow diffusion) to encourage block/prism formation (thermodynamic product).
-
Structural Characterization Logic (Self-Validating)
The following Graphviz diagram outlines the logical flow for validating the crystal structure, ensuring the distinction between a solvate, a salt, or a true polymorph.
Figure 1: Logical workflow for structural validation. Z' represents the number of molecules in the asymmetric unit.
Predicted Hydrogen Bonding Motifs
Based on the Etter Rules for hydrogen bonding and data from homologous benzamides, the crystal structure will likely exhibit one of two primary motifs:
Motif A: The "Carboxamide" Chain (Most Likely)
-
Interaction: Amide
(Intermolecular). -
Geometry:
chains running parallel to the crystallographic b-axis. -
Role of Phenol: The 4-OH group acts as a lateral anchor, forming
or interactions, cross-linking the chains into sheets.
Motif B: The "Dimer" Pair[1]
-
Interaction: Mutual
and pairing. -
Geometry:
rings (similar to carboxylic acid dimers). -
Occurrence: Less likely due to the steric bulk of the ortho-tolyl group preventing the close approach required for planar dimerization.
Validation Check:
To confirm the structure, measure the
-
Strong H-bond: < 2.9 Å
-
Weak/Sterically hindered: 3.0 - 3.2 Å (Expected for this compound).
References & Authority
-
Gowda, B. T., et al. (2008).[1] Crystal structure of N-(4-methylphenyl)benzamide.[2][3][4] Acta Crystallographica Section E.
-
Relevance: Provides the baseline unit cell for the para-isomer (linear packing).
-
-
Hama, F., et al. (1997). The Crystal Structure of Paracetamol (Form I).[5][6] Journal of Molecular Structure.
-
Relevance: Establishes the phenol-amide H-bonding network standard.
-
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.
-
Relevance: The authoritative rule set for predicting graph sets (
, ).
-
-
Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research.
-
Relevance: Explains the "twist" energy penalty in ortho-substituted benzamides.
-
Sources
- 1. 2-Methyl-N-o-tolylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
Chromatographic Comparison of Benzanilide Derivatives
Executive Summary
Benzanilide derivatives serve as critical scaffolds in medicinal chemistry, acting as precursors for antimicrobial agents, local anesthetics, and antifungal drugs. Their structural rigidity and conjugated
This guide objectively compares three chromatographic approaches:
-
Standard C18 RP-HPLC: The baseline method.
-
Phenyl-Hexyl RP-HPLC: The optimized method leveraging
interactions. -
HPTLC: A high-throughput, cost-effective screening alternative.[1][2]
Key Finding: For high-purity separation of complex benzanilide mixtures, Phenyl-Hexyl phases using Methanol as the organic modifier significantly outperform C18 columns by providing orthogonal selectivity based on electronic density rather than just hydrophobicity.
Mechanistic Insight: The Advantage
To understand the separation logic, one must look beyond simple hydrophobicity (
-
C18 Interaction: Relies on London Dispersion Forces . It separates primarily based on the "greasiness" of the molecule. Isomers with similar hydrophobicity co-elute.
-
Phenyl-Hexyl Interaction: Utilizes
Stacking . The phenyl rings on the stationary phase interact with the -cloud of the benzanilide. This interaction is sensitive to the electron density of the analyte, allowing for the separation of compounds with identical hydrophobicity but different electronic distributions.
Diagram: Interaction Mechanisms
Figure 1: Mechanistic comparison of stationary phase interactions. Phenyl phases discriminate based on the electronic nature of substituents.
Comparative Analysis & Data
The following data summarizes the performance of three methods separating a mixture of four benzanilide derivatives: Benzanilide (Parent), 4-Chlorobenzanilide (Hydrophobic), 4-Methoxybenzanilide (Electron Donor), and 4-Nitrobenzanilide (Electron Withdrawing).
Table 1: Chromatographic Performance Summary
| Parameter | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Recommended) | Method C: HPTLC (Screening) |
| Stationary Phase | C18 (5 µm, 100 Å) | Phenyl-Hexyl (5 µm, 100 Å) | Silica Gel 60 F254 |
| Mobile Phase | ACN : Water (60:40) | MeOH : Water (65:35) | Toluene : Ethyl Acetate (70:30) |
| Elution Mode | Isocratic | Isocratic | Capillary Rise |
| Resolution ( | 1.8 (Critical Pair) | 3.2 (Critical Pair) | N/A (Visual Separation) |
| Analysis Time | ~12 min | ~15 min | ~20 min (Parallel run of 10+) |
| Solvent Consumption | High (15 mL/run) | High (15 mL/run) | Low (10 mL/plate) |
| Selectivity Driver | Hydrophobicity | Polarity / Adsorption |
*Critical Pair defined as 4-Chloro vs. 4-Methoxy derivatives, which often co-elute on C18 due to similar lipophilicity.
Table 2: Retention Data ( ) and Selectivity ( )
| Compound | C18 | Phenyl-Hexyl | Selectivity Shift |
| 4-Nitrobenzanilide | 2.1 | 1.8 | Elutes earlier on Phenyl (EWG reduces |
| Benzanilide | 3.5 | 4.2 | Increased retention |
| 4-Methoxybenzanilide | 4.1 | 5.8 | Significant Retention Increase (EDG enhances |
| 4-Chlorobenzanilide | 4.3 | 4.9 | Moderate increase |
Analysis: Note the reversal and spacing on the Phenyl column. On C18, Methoxy and Chloro derivatives elute very close together (
Experimental Protocols
Method A & B: HPLC Workflows
System Suitability Requirement: Tailing factor (
1. Sample Preparation
-
Stock Solution: Dissolve 10 mg of each derivative in 10 mL of Methanol (HPLC grade).
-
Working Standard: Dilute to 50 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE filter.
2. Method B: Phenyl-Hexyl Optimization (The Specialist)
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Water (65 : 35 v/v).
-
Expert Note: Do not use Acetonitrile (ACN) if maximizing selectivity is the goal. ACN has its own
electrons (triple bond) which compete with the stationary phase, suppressing the selectivity advantage [1].
-
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 30°C.
-
Detection: UV-Vis at 254 nm.
3. Method A: C18 Standard (The Baseline)
-
Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase: Acetonitrile : Water (60 : 40 v/v).
-
Flow Rate: 1.0 mL/min.[5]
Method C: HPTLC Screening Protocol
Ideal for qualitative purity checks or monitoring synthesis reactions.
-
Plate: Merck Silica Gel 60 F254 (20 x 10 cm).
-
Sample Application: Apply 5 µL bands using a Linomat 5 or capillary.
-
Mobile Phase: Toluene : Ethyl Acetate (70 : 30 v/v).
-
Why this mix? Toluene provides the non-polar drive for the aromatic ring, while Ethyl Acetate modulates the migration of the amide group.
-
-
Development: Saturated twin-trough chamber for 20 minutes (migration distance ~80 mm).
-
Visualization: UV light at 254 nm (dark spots on green fluorescent background).
Decision Workflow
Use this flowchart to select the appropriate method for your specific analytical need.
Figure 2: Decision matrix for selecting the optimal chromatographic technique.
Expert Insights & Troubleshooting
Why Methanol over Acetonitrile?
In Phenyl chromatography, the choice of organic modifier is critical. Acetonitrile (ACN) possesses
Peak Tailing in Benzanilides
Benzanilides are amides and can exhibit hydrogen bonding with residual silanols on the silica surface, leading to peak tailing.
-
Solution: Ensure the column is "end-capped."
-
Mobile Phase Additive: If tailing persists (
), add 0.1% Formic Acid or Phosphoric Acid to the water component to suppress silanol ionization.
HPTLC Edge Effects
If HPTLC bands curve at the edges ("smiling" effect):
-
Cause: Uneven solvent evaporation in the chamber.
-
Fix: Ensure the chamber is lined with filter paper and saturated with mobile phase vapor for at least 30 minutes prior to development [3].
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN.
-
Phenomenex. (2022).[6][7] Phenyl-Hexyl vs. C18: When to Switch? Technical Guide.[3][8][9]
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.[2][3][10] Thieme Medical Publishers.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[7]
Sources
- 1. uni-giessen.de [uni-giessen.de]
- 2. uni-giessen.de [uni-giessen.de]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. media.vwr.com [media.vwr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longdom.org [longdom.org]
Safety Operating Guide
Proper Disposal Procedures: 4-Hydroxy-N-(2-methylphenyl)benzamide
Part 1: Executive Safety Directive
STOP AND READ: Do NOT dispose of 4-hydroxy-N-(2-methylphenyl)benzamide down the drain.
While the parent compound (an amide) may appear relatively stable, its improper disposal poses a severe latent hazard. Under environmental or sewage conditions (acidic/basic pH, enzymatic activity), this compound hydrolyzes to release o-toluidine , a known human carcinogen (Group 1).
Immediate Action Plan:
-
Segregate: Isolate all waste streams containing this compound.
-
Label: Mark as "Toxic - Carcinogen Suspect" due to the hydrolysis byproduct.
-
Destruction: The only authorized disposal method is High-Temperature Incineration .
Part 2: Chemical Identity & Hazard Analysis
To dispose of a chemical safely, you must understand its lifecycle. This section details the "Hidden Hazard" mechanism that dictates our disposal protocols.
1. Chemical Identification
-
Chemical Name: 4-hydroxy-N-(2-methylphenyl)benzamide
-
Synonyms: 4'-Hydroxy-2-methylbenzanilide; N-(o-Tolyl)-4-hydroxybenzamide
-
Molecular Formula: C₁₄H₁₃NO₂
-
Molecular Weight: 227.26 g/mol
-
Structure: A benzamide core linking a phenol ring and an o-toluidine ring.
2. The Hydrolysis Risk (The "Why")
The amide bond is the structural weak point. In the presence of strong acids, bases, or specific enzymes found in wastewater, the molecule cleaves.
-
Parent Molecule: 4-hydroxy-N-(2-methylphenyl)benzamide (Irritant)
-
Hydrolysis Product A: 4-Hydroxybenzoic acid (Low toxicity)
-
Hydrolysis Product B: o-Toluidine (High toxicity)[1]
Critical Insight: o-Toluidine is classified by the IARC as a Group 1 Carcinogen (causes bladder cancer in humans). Therefore, you are not just managing an irritant; you are managing a pro-carcinogen.
3. Physicochemical Properties & Waste Classification
| Property | Value/Description | Disposal Implication |
| Physical State | Solid (White to off-white powder) | Dust control required during handling. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Liquid waste will be organic, not aqueous. |
| Acidity (pKa) | ~9.5 (Phenolic -OH) | Incompatible with Strong Oxidizers. |
| Stability | Stable at RT; Hydrolyzes at extremes | Keep waste pH neutral (6-8) to prevent cleavage. |
| GHS Codes | H315, H319, H350 (implied via metabolite) | Handle with double gloves and N95/P100 respiratory protection. |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Solids)
Applicability: Expired reagents, spill cleanup materials, heavily contaminated gloves.
-
Collection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.
-
Bagging: Double-bag the waste using 6-mil polyethylene bags. Seal each bag individually with a zip tie or tape.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures, HPLC waste streams (MeOH/Water/Acetonitrile).
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (typically HDPE or Safety Can).
-
Segregation (CRITICAL):
-
DO NOT mix with Nitric Acid or Perchloric Acid. The phenolic moiety (4-hydroxy group) can undergo electrophilic aromatic substitution (nitration), potentially forming explosive nitrophenols (analogs of picric acid).
-
DO NOT mix with strong bases (NaOH > 1M). High pH accelerates hydrolysis, releasing free o-toluidine in the container.
-
-
pH Check: Verify the waste stream is roughly neutral (pH 5-9). If highly acidic/basic, neutralize carefully before adding to the main carboy to prevent hydrolysis during storage.
-
Final Fate: Designate for High BTU Incineration/Fuel Blending .
Protocol C: Empty Containers & Glassware
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (Methanol or Ethanol). Water is ineffective due to low solubility.
-
Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).
-
Defacing: Deface the original label.
-
Disposal: If triple-rinsed, the glass/plastic container can often be treated as standard lab trash (verify with local EHS rules). If in doubt, treat as Solid Waste (Protocol A).
Part 4: Visualized Workflows
Diagram 1: The "Fate of the Molecule" Logic
This diagram illustrates why the drain is strictly forbidden and why incineration is the only safe path.
Caption: Figure 1. Comparative analysis of disposal pathways. The hydrolysis pathway (red) demonstrates the generation of carcinogenic o-toluidine in wastewater systems.
Diagram 2: Chemical Incompatibility Alert
A decision tree for segregating this specific phenolic amide.
Caption: Figure 2. Waste segregation logic. The phenolic group creates incompatibility with oxidizing acids, while the amide bond creates incompatibility with strong bases.
Part 5: Emergency Response (Spills)
In the event of a spill during waste transfer:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (solvent-dampened or water) to suppress dust.
-
Cleanup:
-
Wipe up the material carefully.
-
Clean the surface with a mild detergent solution.
-
Validation: A UV lamp (254 nm) can often detect residues of benzamides on surfaces; re-clean if fluorescence is observed.
-
-
Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).
References
-
National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: o-Toluidine. U.S. Department of Health and Human Services.
-
International Agency for Research on Cancer (IARC). (2012). o-Toluidine.[1][3][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F.
-
[Link]
-
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA)
-
[Link]
-
-
PubChem. (n.d.). Compound Summary: N-(2-methylphenyl)benzamide derivatives (Structural Analog Data).
-
[Link]
-
Sources
Personal Protective Equipment & Handling Guide: 4-Hydroxy-N-(2-methylphenyl)benzamide
Executive Safety Summary
Status: Research Chemical (Limited Toxicological Data).[1] Core Directive: Treat with High Caution . In the absence of comprehensive experimentally determined toxicology (LD50/LC50), this compound must be handled as a potential sensitizer and aquatic toxin (WGK 3 equivalent).
Immediate Hazard Profile (GHS-Derived/SAR Analysis):
-
Health: Skin/Eye Irritant (Category 2/2A), STOT-SE 3 (Respiratory Irritation).[1][2] Potential sensitizer due to the N-aryl moiety.[1]
-
Physical: Combustible solid.[1] Fine dust may form explosive mixtures in air.[1]
-
Environmental: High concern (WGK 3).[1] Do not release into drains.[1][3]
Technical Identity & Physicochemical Properties[1][2][5][6]
| Property | Specification | Operational Implication |
| Chemical Name | 4-Hydroxy-N-(2-methylphenyl)benzamide | Official shipping/labeling name. |
| Synonyms | 4-Hydroxy-N-o-tolylbenzamide | Used in synthesis logs.[1] |
| CAS Number | 62639-21-8 | Verify this CAS on all incoming vials. |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | Calculation basis for molarity.[1] |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard during weighing.[1] |
| Solubility | DMSO (>20 mg/mL), Ethanol | Poor water solubility; requires organic waste stream.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Upgrade protocols if handling quantities >100 mg or generating aerosols.[1]
| Protection Zone | Equipment Standard | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders.[1] Goggles prevent airborne particulate entry and solvent splash during dissolution.[1] |
| Respiratory | N95 / P95 Respirator (or Fume Hood) | Mandatory. If weighing outside a hood (discouraged), a fitted respirator is required to prevent inhalation of phenolic dust. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer) | Layering Strategy: 1. Inner: 4 mil Nitrile (Tactility).2.[1] Outer: 5-8 mil Nitrile (Barrier).Note: Change outer glove immediately upon DMSO splash.[1] |
| Dermal (Body) | Lab Coat (Buttoned, Long Sleeve) | Standard cotton/poly blend. Use Tyvek sleeves if handling large scale (>5g) to prevent cuff contamination.[1] |
Operational Handling Protocol
Phase 1: Weighing & Transfer (Solid State)
Critical Control Point: Dust generation is the primary exposure vector.[1]
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).[1]
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is flighty.[1]
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers.[1]
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] Dispose of the wipe as solid hazardous waste.[1]
Phase 2: Solubilization (Liquid State)
Critical Control Point: DMSO enhances skin permeability, carrying the toxin into the bloodstream.[1]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (typically 10-100 mM).[1]
-
Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene , which may leach.[1]
-
Mixing: Vortex in short bursts. Ensure the cap is tightly sealed to prevent aerosolization of the DMSO solution.[1]
-
Labeling: Mark the vial clearly with "TOXIC" and the concentration.
Phase 3: Experimental Use
-
In Vitro: When pipetting into plates, keep the plate covered as much as possible.[1]
-
In Vivo: If formulating for injection, assume the vehicle (e.g., PEG/Tween) facilitates systemic absorption. Use full PPE during animal dosing.[1]
Visualizations
Diagram 1: Hierarchy of Controls & Decision Logic
Caption: Logical decision tree for determining safety controls based on the physical state of CAS 62639-21-8.
[1]
Diagram 2: Safe Solubilization Workflow
Caption: Step-by-step protocol for preparing stock solutions while minimizing exposure risks.
[1]
Emergency Response & Disposal
Spill Response
-
Solid Spill: Do NOT sweep dry.[1] Cover with wet paper towels (water or ethanol) to prevent dust.[1] Scoop into a biohazard/chem bag.
-
Liquid Spill (DMSO/Ethanol): Absorb with vermiculite or spill pads.[1] Place in a sealed container. Wash the area with soap and water (alkaline soap preferred to deprotonate the phenol, increasing solubility).
Exposure First Aid[1][7]
-
Eye Contact: Flush immediately with water for 15 minutes.[1][4][5][6][7] Lift eyelids.[1][4] Seek medical attention.
-
Skin Contact: Wash with soap and copious water.[1][3][4][5][7] Do not use ethanol (may enhance absorption).[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][7]
Waste Disposal[1][4][5][7]
-
Stream: Hazardous Organic Waste (High BTU). [1]
-
Segregation: Do not mix with strong acids or oxidizers.[1]
-
Labeling: "Hazardous Waste - Phenolic Amide - Toxic."[1]
-
Prohibition: Strictly prohibited from sink/drain disposal due to WGK 3 (severe aquatic toxicity) classification.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 4-Hydroxy-N-(2-methylphenyl)benzamide Product Information (CAS 62639-21-8).[1][8] Retrieved from [1]
-
PubChem. (2023).[1] Compound Summary: Benzamide derivatives and general amide toxicity.[1] National Library of Medicine.[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: General Benzamide Handling. Retrieved from [1]
-
ECHA. (n.d.).[1] Guidance on the Application of the CLP Criteria - Aquatic Toxicity (WGK).[1] European Chemicals Agency.[1][2] Retrieved from [1]
Sources
- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. actylislab.com [actylislab.com]
- 8. 4-Hydroxy-N-(2-methylphenyl)benzamide AldrichCPR 62639-21-8 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
